2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile
Description
The exact mass of the compound 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,3-trifluoro-2-methoxy-2-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9(7-14,10(11,12)13)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOJBAYKXZRZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)(C1=CC=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001598 | |
| Record name | 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001001598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-87-1 | |
| Record name | α-Methoxy-α-(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyphenyl(trifluoromethyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001001598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyphenyl(trifluoromethyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is a chiral fluorinated organic compound with significant potential in synthetic chemistry and drug discovery. Its unique structure, featuring a trifluoromethyl group and a methoxy group attached to the α-carbon of phenylacetonitrile, imparts distinct physicochemical properties that are of considerable interest in the development of novel therapeutics and chiral auxiliaries. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile, with a focus on experimental data and methodologies relevant to researchers in the field.
Chemical Structure and Identification
α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is a derivative of phenylacetonitrile with a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group substituted at the α-carbon. This substitution creates a chiral center, leading to the existence of (R)- and (S)-enantiomers.
Table 1: Chemical Identification of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
| Identifier | Value |
| IUPAC Name | 2-methoxy-2-phenyl-3,3,3-trifluoropropanenitrile |
| CAS Number | 80866-87-1 |
| Molecular Formula | C₁₀H₈F₃NO |
| Molecular Weight | 215.17 g/mol |
| SMILES | COC(C#N)(C1=CC=CC=C1)C(F)(F)F |
| InChI Key | UBOJBAYKXZRZHI-UHFFFAOYSA-N |
Physicochemical Properties
The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule.[1] These characteristics are crucial in medicinal chemistry as they can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[2]
Table 2: Physicochemical Data for α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
| Property | Value |
| Boiling Point | 76-82 °C |
| Density | 1.152 g/mL |
| Appearance | Colorless to pale yellow liquid/solid |
Synthesis
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target molecule.
Note: This represents a generalized synthetic strategy. The actual reaction conditions, reagents, and yields would require experimental optimization.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile.
Table 3: Spectroscopic Data for α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methoxy protons, aromatic protons of the phenyl ring, and potentially complex splitting patterns due to the chiral center and fluorine coupling. |
| ¹³C NMR | Resonances for the nitrile carbon, the quaternary α-carbon, carbons of the phenyl ring, the methoxy carbon, and the trifluoromethyl carbon (likely showing a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet is expected for the -CF₃ group. |
| ATR-IR | Characteristic absorption bands for the nitrile (C≡N) stretch, C-O stretching of the methoxy group, C-F bonds of the trifluoromethyl group, and aromatic C-H and C=C stretching. |
Reactivity and Potential Applications
The reactivity of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is dictated by its functional groups: the nitrile, the α-methoxy group, and the α-trifluoromethyl group.
5.1. Nitrile Group Transformations
The nitrile group can undergo a variety of transformations, providing a versatile handle for further synthetic modifications.
Caption: Key transformations of the nitrile functional group.
5.2. Role in Drug Discovery
The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][3] This group can improve metabolic stability, lipophilicity, and binding affinity.[2] While specific drug development projects involving α-Methoxy-α-(trifluoromethyl)phenylacetonitrile are not extensively documented, its structural motifs are present in various biologically active molecules.
The closely related compound, (S)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), is a well-known chiral derivatizing agent used to determine the enantiomeric purity and absolute configuration of alcohols and amines via NMR spectroscopy. This suggests that α-Methoxy-α-(trifluoromethyl)phenylacetonitrile could also be explored for similar applications in chiral separations or as a chiral building block in asymmetric synthesis.[4][5]
Potential logical workflow for its application in chiral analysis:
Caption: Logical flow for the use of the target molecule's hydrolysis product in chiral analysis.
Conclusion
α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is a fascinating molecule with significant untapped potential. Its unique combination of functional groups makes it a valuable target for further research in synthetic methodology, medicinal chemistry, and materials science. The development of efficient and stereoselective synthetic routes to this compound will be crucial for unlocking its full range of applications. This guide provides a foundational understanding of its chemical nature and serves as a starting point for researchers interested in exploring this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile. Due to the limited availability of experimental data in public domains, this guide combines predicted spectroscopic information with detailed, generalized experimental protocols to serve as a valuable resource for researchers working with this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS) fragmentation patterns, using data from analogous compounds for comparison.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.60 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.65 | Singlet | 3H | Methoxy protons (O-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 132.5 | Quaternary aromatic carbon (C-1) |
| 131.0 | Aromatic C-H (para) |
| 129.5 | Aromatic C-H (ortho) |
| 126.0 | Aromatic C-H (meta) |
| 122.0 (q, J ≈ 285 Hz) | Trifluoromethyl carbon (-CF₃) |
| 116.0 | Nitrile carbon (-CN) |
| 75.0 (q, J ≈ 35 Hz) | Quaternary carbon (C-2) |
| 54.0 | Methoxy carbon (O-CH₃) |
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -72.0 | Singlet | Trifluoromethyl group (-CF₃) |
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 - 3030 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |
| 2250 - 2230 | Strong, Sharp | C≡N stretch of the nitrile group.[1] |
| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |
| 1280 - 1100 | Strong | C-F stretch of the trifluoromethyl group |
| 1100 - 1000 | Strong | C-O stretch of the methoxy group |
Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Predicted Fragment |
| 215 | [M]⁺ (Molecular Ion) |
| 184 | [M - OCH₃]⁺ |
| 146 | [M - CF₃]⁺ |
| 116 | [C₆H₅-C-CN]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Proposed Route via Nucleophilic Addition
This proposed synthesis involves the nucleophilic addition of a cyanide source to a trifluoromethylated hemiketal precursor.
Materials:
-
2,2,2-Trifluoro-1-phenylethanone
-
Methanol
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂) (catalyst)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Formation of the Hemiketal (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoro-1-phenylethanone (1 equivalent) in anhydrous methanol (5-10 volumes). Stir the solution at room temperature for 30 minutes to allow for the formation of the corresponding hemiketal.
-
Cyanation Reaction: To the solution from step 1, add anhydrous dichloromethane. Subsequently, add a catalytic amount of zinc iodide (0.1 equivalents). Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Spectroscopic Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][3][4][5]
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Average 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz. Use a 30-45° pulse angle with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum at 470 MHz. A simple pulse-acquire sequence is sufficient. Chemical shifts should be referenced to an external standard such as CFCl₃ (δ = 0 ppm) or a sealed capillary containing a known fluorine compound.
2. Infrared (IR) Spectroscopy [7][8][9][10][11]
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[11]
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[7] Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS) [12][13][14][15][16][17]
-
Sample Preparation and Introduction: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[14] Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.[15][17]
-
Ionization and Analysis: Use electron ionization (EI) at 70 eV.[15] The resulting fragments are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the proposed workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Proposed workflow for the synthesis and spectroscopic characterization.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. benchchem.com [benchchem.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. memphis.edu [memphis.edu]
- 16. youtube.com [youtube.com]
- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile
CAS Number: 80866-87-1
This technical guide provides a comprehensive overview of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile, a fluorinated organic compound with significant potential for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, plausible synthetic routes, key applications, and safety information.
Chemical Properties and Identifiers
This compound is a chiral compound recognized for its unique combination of a methoxy, phenyl, and trifluoromethyl group attached to a nitrile functional group.[1][2] These features contribute to its utility as a versatile building block in organic synthesis.
Table 1: Chemical and Physical Properties [3][4]
| Property | Value |
| Molecular Formula | C₁₀H₈F₃NO |
| Molecular Weight | 215.17 g/mol |
| Appearance | Colorless to light-colored liquid or solid |
| Solubility in Water | Expected to be low |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 80866-87-1 |
| Synonyms | α-Methoxy-α-(trifluoromethyl)benzeneacetonitrile, α-Methoxy-α-(trifluoromethyl)phenylacetonitrile, MTPPN |
| EC Number | 279-591-4 |
| MDL Number | MFCD00001844 |
Synthesis and Plausible Experimental Protocols
Plausible Synthesis Protocol
Objective: To synthesize this compound from benzaldehyde.
Materials:
-
Benzaldehyde
-
Trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Lewis acid catalyst (e.g., zinc iodide)[7]
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Methodology:
Step 1: Formation of the Cyanohydrin Trimethylsilyl Ether
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzaldehyde and a catalytic amount of a Lewis acid (e.g., zinc iodide).[7]
-
Dissolve the mixture in an anhydrous solvent such as dichloromethane.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the stirred solution.[5][6][7][8]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically not worked up but carried directly to the next step.
Step 2: Trifluoromethylation and Methylation
-
To the crude cyanohydrin trimethylsilyl ether solution, add a suitable trifluoromethylating agent.
-
The reaction may require cooling or heating depending on the specific reagent used. Monitor the reaction by TLC.
-
Once the trifluoromethylation is complete, add a methylating agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the methylation is complete (monitored by TLC).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Note: This is a hypothesized protocol and would require optimization of reaction conditions, reagents, and purification methods.
Caption: Plausible synthetic workflow for this compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.
Pharmaceutical and Agrochemical Synthesis
The presence of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] this compound serves as a key building block for introducing the α-methoxy-α-trifluoromethyl-phenyl moiety into more complex molecules, potentially leading to the development of novel pharmaceuticals and agrochemicals with improved efficacy.[1][2]
Chiral Analysis and Derivatization
Structurally, this compound is closely related to Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), a well-established chiral derivatizing agent used to determine the absolute configuration and enantiomeric purity of alcohols and amines via NMR spectroscopy.[10][11][12][13] It is plausible that this compound could be hydrolyzed to the corresponding carboxylic acid, thus serving as a precursor to a Mosher's acid analog, or used directly in other derivatization reactions for chiral analysis.
Caption: Conceptual workflow for chiral analysis using a Mosher's acid analog.
Materials Science
Fluorinated compounds are known to impart desirable properties such as increased thermal stability and chemical resistance to polymers and coatings. This compound can be explored as a monomer or an additive in the synthesis of advanced materials with enhanced performance characteristics.[1]
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in the public domain. The following table summarizes expected spectroscopic characteristics based on its structure and data from commercial suppliers.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet), aromatic protons (multiplet), and potentially a quartet for the methine proton if coupled with the trifluoromethyl group. |
| ¹³C NMR | Resonances for the nitrile carbon, carbons of the phenyl ring, the methoxy carbon, and the carbon bearing the trifluoromethyl group (which would appear as a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be indicative of its electronic environment.[14][15][16][17] |
| IR Spectroscopy | Characteristic absorption bands for the C≡N (nitrile) stretch, C-O (ether) stretch, C-F stretches, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (215.17 g/mol ) and characteristic fragmentation patterns.[18] |
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 4: Hazard Information
| Hazard | Description |
| GHS Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in drug discovery, agrochemical synthesis, and materials science. Its unique structural characteristics, particularly the trifluoromethyl group, offer opportunities for the development of novel compounds with enhanced properties. While detailed synthetic and application-specific literature is still emerging, the information presented in this guide provides a solid foundation for researchers and professionals interested in exploring the potential of this compound. Further research into its synthesis, reactivity, and biological applications is warranted to fully unlock its capabilities.
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Manufacturer & Supplier China | Structure, Properties, Safety Data, Applications [nj-finechem.com]
- 4. This compound | 80866-87-1 | TCI Deutschland GmbH [tcichemicals.com]
- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Propane, 2-methoxy- [webbook.nist.gov]
A Technical Guide to 4-(5-methyl-triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN)
A Technical Guide to 4-(5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, relevant experimental protocols, and potential biological activities of 4-(5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile, referred to herein as MTPPN. The information is compiled from computational studies of MTPPN and experimental data on structurally related[1][2][3]triazolo[1,5-a]pyrimidine derivatives.
Introduction and Identification
MTPPN is a phthalonitrile compound featuring a[1][2][3]triazolo[1,5-a]pyrimidine core structure. This heterocyclic scaffold is of significant interest in medicinal chemistry as it is isoelectronic with purines and can act as a bio-isostere for various functional groups.[4] Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, anticonvulsant, and antitubulin effects.[2][3][5][6][7] MTPPN itself has been the subject of in-silico studies, including quantum chemical analyses and molecular docking simulations, to assess its potential as a drug candidate.[1]
Physical and Chemical Properties
Table 1: Calculated Properties of MTPPN The following table summarizes theoretical parameters derived from quantum chemical studies.[1]
| Property | Value | Method/Basis Set |
| Docking Score (AChE) | -7.864 kcal/mol | Molecular Docking |
| Docking Score (BChE) | -6.848 kcal/mol | Molecular Docking |
| Docking Score (α-GLY) | -5.511 kcal/mol | Molecular Docking |
Table 2: Experimental Properties of Related[1][2][3]triazolo[1,5-a]pyrimidine Derivatives For comparative context, this table presents experimentally determined properties for other compounds based on the same core scaffold.
| Compound Name/Reference | Molecular Formula | Appearance | Melting Point (°C) |
| N-benzyl-1-(7-(1-methyl-1H-indol-3-yl)-[...]) (H1)[2] | C₂₂H₂₀N₆ | White powdery solid | 154–155 |
| N-benzyl-N-methyl-1-(7-(1-methyl-1H-indol-3-yl)-[...]) (H2)[2] | C₂₃H₂₂N₆ | White powdery solid | 144–146 |
| 7-Chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (4)[6] | C₁₁H₇ClN₄ | - | 146-148 |
| 7-Hydroxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (2)[6] | C₁₁H₈N₄O | - | 201-203 |
Experimental Protocols
While a specific synthesis protocol for MTPPN was not found in the surveyed literature, general methods for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold are well-established. The most common approach involves the cyclocondensation reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an equivalent α,β-unsaturated system.[8]
General Synthesis Workflow:
The diagram below illustrates a generalized workflow for the synthesis and purification of[1][2][3]triazolo[1,5-a]pyrimidine derivatives, which would be applicable for the synthesis of MTPPN.
Caption: Generalized workflow for synthesis and analysis of TP derivatives.
Detailed Methodology (Hypothetical for MTPPN):
-
Reaction Setup: A mixture of a 3-amino-1,2,4-triazole precursor and a suitably substituted 1,3-dicarbonyl compound (to form the pyrimidine ring) is dissolved in a high-boiling point solvent, such as dimethylformamide (DMF) or acetic acid.[6]
-
Cyclocondensation: The reaction mixture is heated to reflux for several hours to facilitate the cyclocondensation and formation of the triazolopyrimidine ring system.
-
Isolation: Upon cooling, the crude product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude solid is purified, typically by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield the pure target compound.[6]
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Signaling Pathways and Biological Activity
While MTPPN itself has only been evaluated in-silico for its inhibitory potential against certain enzymes, its core structure is present in numerous derivatives with demonstrated biological activity.[1] These activities suggest potential signaling pathways that MTPPN could modulate, pending experimental verification.
Anticancer Activity and Associated Pathways: Many[1][2][3]triazolo[1,5-a]pyrimidine derivatives exhibit potent antiproliferative activity against various cancer cell lines.[2][3]
-
ERK Signaling Pathway Suppression: Certain derivatives have been shown to inhibit the growth of gastric cancer cells by suppressing the ERK signaling pathway, leading to decreased phosphorylation of key proteins like ERK1/2, c-Raf, and MEK1/2.[2]
Caption: Potential inhibition of the ERK signaling pathway by TP derivatives.
-
Mitochondrial Apoptosis Pathway: Other related compounds induce apoptosis in cancer cells through the mitochondria-dependent pathway.[5][9] This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases.[5][9]
Caption: Induction of apoptosis via the mitochondrial pathway.
Anticonvulsant Activity: Several series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess significant anticonvulsant properties, often acting as positive modulators of GABA-A receptors.[7][10] This suggests a potential neurological application for compounds with this scaffold.
Conclusion
4-(5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN) is a compound of interest due to its promising scaffold, which is prevalent in many biologically active molecules. While current knowledge of MTPPN is primarily based on computational studies, the extensive research on related[1][2][3]triazolo[1,5-a]pyrimidine derivatives provides a strong foundation for its potential applications. The diverse activities of these derivatives, including anticancer and anticonvulsant effects, highlight plausible mechanisms and signaling pathways that may be relevant for MTPPN. Further experimental synthesis, characterization, and biological evaluation are necessary to fully elucidate the therapeutic potential of MTPPN.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel [1,2,4] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer: synthesis and its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 7-alkyloxy- [1,2,4] triazolo[1,5-a] pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methoxy-α-(trifluoromethyl)phenylacetonitrile, a fluorinated organic compound, holds a position of interest in synthetic and medicinal chemistry. While not as extensively documented as its carboxylic acid analog, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, the nitrile functionality offers a versatile scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the available information on α-methoxy-α-(trifluoromethyl)phenylacetonitrile, including its properties, and by extension, the well-established context of its parent acid, which has significantly impacted stereochemical analysis in drug development.
Physicochemical Properties
Quantitative data for α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is limited in publicly accessible literature. However, basic properties have been identified from chemical supplier databases. For a comparative perspective, the properties of the more extensively studied (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) are also presented.
Table 1: Physicochemical Properties of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
| Property | Value | Source |
| CAS Number | 80866-87-1 | |
| Molecular Formula | C₁₀H₈F₃NO | |
| Molecular Weight | 215.17 g/mol |
Table 2: Physicochemical Properties of (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (Mosher's Acid)
| Property | Value | Source |
| CAS Number | 17257-71-5 | |
| Molecular Formula | C₁₀H₉F₃O₃ | |
| Molecular Weight | 234.17 g/mol | |
| Melting Point | 46-49 °C | |
| Boiling Point | 95-97 °C at 0.05 mmHg | |
| Density | 1.303 g/mL at 25 °C | |
| Optical Activity ([α]18/D) | -72° (c = 1.6 in methanol) |
Discovery and History
The direct history of the discovery of α-methoxy-α-(trifluoromethyl)phenylacetonitrile is not well-documented in scientific literature. It is often overshadowed by its famous counterpart, Mosher's acid. The development of Mosher's acid in the 1960s by Harry S. Mosher and his colleagues was a significant milestone in organic chemistry.[1] It provided a reliable method for determining the absolute configuration of alcohols and amines through NMR spectroscopy of their diastereomeric esters and amides.[1][2]
It is plausible that α-methoxy-α-(trifluoromethyl)phenylacetonitrile was synthesized and investigated during or after the popularization of Mosher's acid, likely as a potential intermediate or analog. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, suggesting a potential synthetic relationship with Mosher's acid.
Experimental Protocols
Hypothetical Synthesis of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile:
A plausible synthetic route could involve the reaction of an α-halo-α-methoxy-α-(trifluoromethyl)phenylmethane with a cyanide salt, such as sodium or potassium cyanide. The starting halide could potentially be synthesized from the corresponding alcohol, which in turn could be derived from α-methoxy-α-(trifluoromethyl)phenylacetic acid.
Experimental Protocol for a Related Phenylacetonitrile Synthesis (o-Trifluoromethylphenylacetonitrile):
A published method for the synthesis of o-trifluoromethylphenylacetonitrile involves the reaction of o-trifluoromethylbenzyl bromide with potassium cyanide.[3]
-
Reactants: o-trifluoromethylbenzyl bromide (0.31 mole), potassium cyanide (0.55 mole), water (150 ml), and absolute ethanol (600 ml).[3]
-
Procedure: The mixture is stirred and heated under reflux for 20 hours. The reaction mixture is then diluted with 4 liters of water and extracted with 500 ml of ether. The ether extract is dried over anhydrous potassium carbonate and evaporated. The final product is obtained by distillation.[3]
This protocol for a related compound illustrates a general approach that could potentially be adapted for the synthesis of α-methoxy-α-(trifluoromethyl)phenylacetonitrile, with appropriate modifications for the specific substrate.
Logical Relationship and Potential Applications
While no specific signaling pathways involving α-methoxy-α-(trifluoromethyl)phenylacetonitrile have been identified, its chemical structure suggests potential applications in medicinal chemistry and drug development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] The nitrile group can act as a bioisostere for other functional groups or be converted into other functionalities like amines or carboxylic acids.
The primary logical relationship of this compound is its connection to Mosher's acid. The nitrile can be considered a synthetic precursor or an analog of the acid.
Caption: Logical relationship between α-Methoxy-α-(trifluoromethyl)phenylacetonitrile and Mosher's Acid.
Conclusion
α-Methoxy-α-(trifluoromethyl)phenylacetonitrile remains a compound with underexplored potential. While its history and direct applications are not as well-defined as its carboxylic acid counterpart, its chemical structure suggests it could be a valuable building block in the synthesis of complex molecules for the pharmaceutical industry. Further research into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential contributions to drug discovery and development. The legacy of Mosher's acid provides a strong foundation and context for the future investigation of this intriguing nitrile.
References
An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group in 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the trifluoromethyl (CF₃) group in the versatile synthetic intermediate, 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile. This compound is of significant interest in medicinal chemistry and agrochemical development due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2]
Core Concepts: The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[3] This strong inductive effect significantly influences the reactivity of the adjacent carbon atom, making it highly electrophilic and susceptible to nucleophilic attack. The C-F bonds within the trifluoromethyl group are exceptionally strong, contributing to the overall metabolic stability of molecules containing this moiety.[4][5]
The stability of the trifluoromethyl group is a key feature, making it a valuable component in the design of metabolically robust drug candidates. Generally, the CF₃ group is stable under a variety of reaction conditions, including those involving transition metal catalysis and photoredox processes.[5][6] However, under harsh conditions such as in the presence of superacids, protolytic defluorination of trifluoromethyl-substituted arenes has been observed.[7]
Reactivity at the Trifluoromethyl Group
While the C-F bonds are strong, the carbon atom of the trifluoromethyl group in this compound is activated towards certain transformations due to the adjacent electron-withdrawing nitrile group and the stabilizing phenyl and methoxy substituents.
Nucleophilic Attack
The primary mode of reactivity involving the trifluoromethyl group in this molecule is expected to be nucleophilic attack at the carbon atom. The strong electron-withdrawing nature of the three fluorine atoms creates a significant partial positive charge on the carbon, making it a prime target for nucleophiles.
Hypothetical Reaction Pathway: Nucleophilic Substitution
Caption: Hypothetical nucleophilic substitution at the trifluoromethyl group.
While direct nucleophilic substitution of a fluorine atom on a trifluoromethyl group is challenging due to the strength of the C-F bond, the presence of the adjacent nitrile and phenyl groups could potentially stabilize a transient anionic intermediate, making such a reaction more feasible under specific conditions with strong nucleophiles.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents and organolithiums, are potent nucleophiles and bases that can potentially react at multiple sites on this compound. Reaction at the electrophilic carbon of the trifluoromethyl group is a plausible pathway, potentially leading to the formation of new carbon-carbon bonds. However, competing reactions at the nitrile group are also likely.
Experimental Data Summary
Currently, there is a lack of specific, publicly available quantitative data on the direct reactivity of the trifluoromethyl group in this compound. The following table summarizes hypothetical reactivity based on the general principles of trifluoromethyl chemistry.
| Reaction Type | Reagent | Potential Product(s) | Expected Yield | Notes |
| Nucleophilic Substitution | Strong Nucleophile (e.g., RO⁻, RS⁻) | Difluoro-substituted product | Low to Moderate | Reaction is likely to be slow and require harsh conditions. |
| Reaction with Grignard Reagent | RMgX | Product of CF₂ substitution or addition to the nitrile group | Variable | Outcome depends on the specific Grignard reagent and reaction conditions. |
| Reduction | Strong Hydride Donor (e.g., LiAlH₄) | Potential for partial reduction of the CF₃ group or reduction of the nitrile | Low | The CF₃ group is generally resistant to reduction. |
Reactivity of the Nitrile Group
The nitrile group in this compound is also a key reactive center. Its reactivity is influenced by the adjacent trifluoromethyl group.
Hydrolysis
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The electron-withdrawing nature of the trifluoromethyl group is expected to activate the nitrile carbon towards nucleophilic attack by water or hydroxide ions, potentially facilitating hydrolysis.
Experimental Workflow: Nitrile Hydrolysis
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of CF3-Containing Linear Nitriles from α-(Trifluoromethyl)styrenes [organic-chemistry.org]
- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile, a fluorinated organic compound, holds significant interest in pharmaceutical and agrochemical research due to its unique structural motifs. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and phenyl groups contribute to its overall physicochemical properties. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, from reaction optimization and purification to formulation development.
This technical guide addresses the solubility of this compound in organic solvents. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data. While qualitative descriptions exist, precise measurements of solubility at different temperatures have not been published. This guide, therefore, aims to provide a comprehensive overview of the expected solubility behavior based on the compound's structure, along with detailed, standardized experimental protocols to enable researchers to determine these values in their own laboratories.
Predicted Solubility Profile
The molecular structure of this compound suggests a nuanced solubility profile. The molecule possesses both polar (nitrile and ether functionalities) and non-polar (phenyl ring and trifluoromethyl group) characteristics.
-
Polar Aprotic Solvents: Due to the presence of the polar nitrile and methoxy groups, the compound is expected to exhibit good solubility in polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, and acetonitrile.[1] These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.
-
Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is likely to be moderate. While the nitrile and ether oxygens can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor.
-
Non-polar Solvents: In non-polar solvents such as hexanes or toluene, the solubility is anticipated to be lower. The non-polar phenyl group will contribute to some solubility, but the polar nitrile and ether groups will limit miscibility.
-
Water: The compound is expected to have low solubility in water due to the hydrophobic nature of the phenyl and trifluoromethyl groups.[1]
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data for this compound in organic solvents has been reported. To facilitate and standardize future work in this area, the following table is provided as a template for researchers to populate with their experimental findings.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method Used |
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., Acetonitrile | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Hexane | e.g., 25 |
Experimental Protocols for Solubility Determination
To address the current data gap, a detailed experimental protocol for determining the solubility of this compound is provided below. The gravimetric method is a reliable and straightforward approach for this purpose.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is often adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant (the clear liquid phase) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Determination of Solute and Solvent Mass:
-
Immediately weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent from the solution. This can be done at room temperature in a fume hood or at a slightly elevated temperature in an oven. For volatile solvents, care should be taken to avoid bumping. A vacuum oven at a low temperature is ideal to ensure complete removal of the solvent without degradation of the solute.
-
Once the solvent is completely evaporated, weigh the evaporation dish containing the dry solute.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of the dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute
-
Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) * 100
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary framework to generate this crucial information. By understanding the predicted solubility based on its chemical structure and by following the detailed experimental protocol provided, scientists and drug development professionals can systematically characterize the solubility of this compound, enabling its effective use in further research and development activities. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Unlocking the Potential of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile: A Technical Guide for Researchers
A versatile fluorinated building block, 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile, presents significant opportunities in drug discovery and materials science. This in-depth guide provides a comprehensive overview of its properties, potential research avenues, and detailed experimental considerations for scientists and drug development professionals.
With its unique combination of a methoxy, a phenyl, and a trifluoromethyl group, this compound (MPTP) is a chiral α-aryl-α-alkoxy-β,β,β-trifluoro-propionitrile that holds considerable promise as a scaffold and intermediate in the synthesis of novel bioactive molecules and advanced materials. The presence of the trifluoromethyl group, a key pharmacophore in modern medicinal chemistry, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent compounds.[1][2][3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1 for easy reference. This data is crucial for designing and executing synthetic transformations and for predicting the compound's behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₈F₃NO |
| Molecular Weight | 215.17 g/mol |
| Appearance | Colorless to light-colored liquid or solid |
| Boiling Point | Not available |
| Density | Not available |
| Solubility in Water | Expected to be low |
| Solubility in Organic Solvents | Soluble in common organic solvents |
Table 1: Physicochemical Properties of this compound
Potential Research Areas and Applications
The unique structural features of MPTP open up several promising avenues for research and development:
-
Medicinal Chemistry and Drug Discovery: The trifluoromethyl group is a well-established bioisostere for various functional groups and can be strategically incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Potential areas of investigation include the synthesis of MPTP-containing analogs of known bioactive molecules to explore potential improvements in efficacy, selectivity, and metabolic stability. Given the prevalence of the phenylacetonitrile scaffold in various therapeutic agents, MPTP could serve as a key starting material for novel compounds targeting a range of diseases.
-
Agrochemicals: Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the potency and environmental persistence of pesticides and herbicides.[4][5] Research into the synthesis and biological evaluation of MPTP-derived agrochemicals could lead to the development of more effective and selective crop protection agents.
-
Materials Science: The introduction of fluorine-containing moieties into polymers and other materials can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface properties.[4] MPTP could be explored as a monomer or additive in the development of novel fluorinated polymers with advanced applications.
Synthesis and Experimental Protocols
Figure 1: A conceptual synthetic workflow for this compound.
A plausible experimental protocol based on this conceptual workflow would involve:
Step 1: Synthesis of α-hydroxy-α-(trifluoromethyl)phenylacetonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzaldehyde in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether).
-
Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a solution of trifluoroacetonitrile in the same solvent via the dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α-hydroxy-α-(trifluoromethyl)phenylacetonitrile.
Step 2: O-Alkylation to yield this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified α-hydroxy-α-(trifluoromethyl)phenylacetonitrile in a suitable polar aprotic solvent (e.g., dimethylformamide, acetonitrile).
-
Base Addition: Add a suitable base (e.g., sodium hydride, potassium carbonate) to the solution and stir for a short period to form the corresponding alkoxide.
-
Methylating Agent Addition: Slowly add a methylating agent (e.g., methyl iodide, dimethyl sulfate) to the reaction mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography or distillation to yield pure this compound.
Potential Signaling Pathway Investigations
Given the prevalence of nitrile-containing compounds in pharmaceuticals that target a variety of biological pathways, several avenues for investigating the potential biological activity of MPTP and its derivatives are worth exploring.[6] The following diagram outlines a logical workflow for such an investigation.
Figure 2: A logical workflow for investigating the biological activity and signaling pathway involvement of this compound and its derivatives.
Conclusion
This compound represents a promising yet underexplored chemical entity with significant potential for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of the trifluoromethyl group is a proven strategy for enhancing molecular properties, and the unique combination of functional groups in MPTP provides a versatile platform for chemical modification. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential. This guide provides a foundational framework to stimulate and direct future research efforts in this exciting area.
References
Methodological & Application
Application Notes and Protocols for 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile as a Chiral Derivatizing Agent Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the use of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile as a precursor to a novel chiral derivatizing agent for the determination of enantiomeric excess (ee) of chiral alcohols and amines. Due to the limited reactivity of the nitrile group for direct derivatization, a two-step approach is proposed. The first step involves the hydrolysis of this compound to the corresponding chiral carboxylic acid, 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid. This chiral acid can then be used as a derivatizing agent, analogous to Mosher's acid, to convert enantiomeric alcohols and amines into diastereomeric esters and amides, respectively. The diastereomeric ratio, and thus the enantiomeric excess of the analyte, can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
The determination of enantiomeric purity is a critical step in the development of pharmaceuticals and other bioactive molecules. Chiral derivatizing agents (CDAs) are valuable tools for this purpose, as they react with enantiomers to form diastereomers, which can be distinguished and quantified by techniques such as NMR spectroscopy and chromatography. This compound possesses a stereogenic center and fluorine atoms, which can be advantageous for NMR analysis. However, the nitrile functional group is not readily reactive with alcohols or amines under standard derivatization conditions.
This protocol outlines a proposed two-step strategy to utilize this compound as a source for a chiral derivatizing agent.
Step 1: Hydrolysis The nitrile is first hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid, (±)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid.[1][2][3][4] This acid can then be resolved into its pure enantiomers or used as a racemic mixture for certain applications.
Step 2: Derivatization The enantiomerically pure 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid is then coupled with a chiral alcohol or amine using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), to form diastereomeric esters or amides.[5][6][7] The ratio of these diastereomers, which corresponds to the enantiomeric ratio of the original alcohol or amine, can be determined by analyzing the integration of well-resolved signals in the ¹H or ¹⁹F NMR spectrum.[8][9][10][11]
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the title nitrile to the corresponding carboxylic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Dioxane or Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure (Acid-Catalyzed Hydrolysis):
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
To isolate the carboxylic acid, extract the combined organic layers with a saturated sodium bicarbonate solution (3 x 50 mL).
-
Carefully acidify the aqueous bicarbonate layer with concentrated HCl to a pH of approximately 2, leading to the precipitation of the carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid.
-
The crude acid can be purified by recrystallization or column chromatography.
Protocol 2: Derivatization of a Chiral Secondary Alcohol
This protocol details the esterification of a chiral secondary alcohol with the synthesized (R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid.
Materials:
-
(R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (1.0 eq)
-
Chiral secondary alcohol (e.g., (±)-1-phenylethanol) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol (1.0 eq), (R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica gel.
Protocol 3: Derivatization of a Chiral Primary Amine
This protocol describes the amidation of a chiral primary amine with the synthesized (R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid.
Materials:
-
(R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (1.0 eq)
-
Chiral primary amine (e.g., (±)-α-methylbenzylamine) (1.0 eq)
-
EDC (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve (R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (1.0 eq), HOBt (1.0 eq), and the chiral primary amine (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Cool the solution to 0 °C and add EDC (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amides by flash column chromatography.
Data Presentation
The following tables present hypothetical quantitative data for the derivatization and analysis of a racemic alcohol and amine.
Table 1: Hypothetical Data for Derivatization of (±)-1-Phenylethanol with (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid
| Entry | Analyte | Derivatizing Agent | Product | Yield (%) | Diastereomeric Ratio (¹H NMR) | Calculated ee (%) |
| 1 | (±)-1-Phenylethanol | (S)-Acid | Diastereomeric Esters | 85 | 52:48 | 4 |
| 2 | (R)-1-Phenylethanol | (S)-Acid | (S,R)-Ester | 92 | >99:1 | >98 |
| 3 | (S)-1-Phenylethanol | (S)-Acid | (S,S)-Ester | 90 | 1:>99 | >98 |
Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters of 1-Phenylethanol
| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Δδ (ppm) |
| (S,R)-Ester | Methoxy (-OCH₃) | 3.45 | 0.08 |
| (S,S)-Ester | Methoxy (-OCH₃) | 3.53 | |
| (S,R)-Ester | Methine (CH-O) | 5.98 | 0.12 |
| (S,S)-Ester | Methine (CH-O) | 6.10 |
Table 3: Hypothetical Data for Derivatization of (±)-α-Methylbenzylamine with (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid
| Entry | Analyte | Derivatizing Agent | Product | Yield (%) | Diastereomeric Ratio (¹H NMR) | Calculated ee (%) |
| 1 | (±)-α-Methylbenzylamine | (S)-Acid | Diastereomeric Amides | 88 | 51:49 | 2 |
| 2 | (R)-α-Methylbenzylamine | (S)-Acid | (S,R)-Amide | 95 | >99:1 | >98 |
| 3 | (S)-α-Methylbenzylamine | (S)-Acid | (S,S)-Amide | 93 | 1:>99 | >98 |
Table 4: Hypothetical ¹H NMR Data for Diastereomeric Amides of α-Methylbenzylamine
| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Δδ (ppm) |
| (S,R)-Amide | Methoxy (-OCH₃) | 3.40 | 0.10 |
| (S,S)-Amide | Methoxy (-OCH₃) | 3.50 | |
| (S,R)-Amide | Amide (N-H) | 7.85 | 0.15 |
| (S,S)-Amide | Amide (N-H) | 8.00 |
Visualizations
Caption: Proposed workflow for using the title compound as a CDA precursor.
Caption: Logic of ee determination via NMR analysis of diastereomers.
References
- 1. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (EDC + DMAP) [commonorganicchemistry.com]
- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Protocol for MαNP Acid Ester Formation with Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The determination of the absolute configuration and enantiomeric purity of chiral alcohols is a critical task in pharmaceutical development, natural product synthesis, and stereoselective chemistry. One of the most reliable and powerful techniques for this purpose is the MαNP acid method, a modification of the advanced Mosher method. This method utilizes (R)- and (S)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) as chiral derivatizing agents (CDAs).
A chiral alcohol is converted into two diastereomeric esters by separately reacting it with the (R)- and (S)-enantiomers of MαNP acid. The naphthalene ring in the MαNP moiety exerts a significant magnetic anisotropy effect, leading to pronounced and predictable chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomers. By analyzing these Δδ values (Δδ = δ(R)-ester - δ(S)-ester), the absolute configuration of the alcohol can be unambiguously assigned based on an established conformational model.[1][2]
Key Advantages of the MαNP Acid Method
-
Enhanced Anisotropy: The naphthalene moiety provides a stronger diamagnetic shielding effect compared to the phenyl group in traditional reagents like Mosher's acid (MTPA) or Trost's acid (MPA), resulting in larger and more easily interpretable Δδ values.[1]
-
Stereochemical Stability: MαNP acid is inert to racemization as it lacks an acidic proton at its chiral center, ensuring the stereochemical integrity of the derivatizing agent during the esterification process.[1]
-
Dual Application: The method is not only suitable for determining absolute configuration but also for the preparative separation of alcohol enantiomers. The resulting diastereomeric esters often exhibit excellent separation on standard silica gel chromatography.[1][2][3]
Logical Workflow for Absolute Configuration Determination
The core logic of the method involves creating two distinct diastereomers from a single chiral alcohol and comparing their NMR spectra to elucidate the spatial arrangement of substituents around the alcohol's stereocenter.
Caption: Logic for determining absolute configuration using MαNP acid.
Experimental Protocols
The following protocols describe the formation of MαNP esters via Steglich esterification, a mild and efficient method using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[4][5] Two separate reactions must be performed for a given chiral alcohol: one with (R)-MαNP acid and one with (S)-MαNP acid.
Protocol 1: MαNP Acid Ester Formation
Materials:
-
Chiral alcohol
-
(R)-(-)-MαNP acid and (S)-(+)-MαNP acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the chiral alcohol (1.0 equiv., e.g., 0.1 mmol). Dissolve it in anhydrous DCM (approx. 0.1 M solution).
-
Reagent Addition: Add (R)-MαNP acid (1.1 equiv.) and DMAP (0.1 equiv.). Stir the mixture at room temperature for 5 minutes.
-
Initiation: Cool the flask to 0 °C in an ice bath. Add DCC (1.2 equiv.) to the solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.
-
Work-up (Quenching & Filtration):
-
Cool the reaction mixture again to 0 °C.
-
Add a few drops of water to quench any unreacted DCC.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
-
Work-up (Extraction):
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes DMAP and other water-soluble impurities.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude ester product by flash column chromatography on silica gel (a typical eluent is a hexane/ethyl acetate mixture) to yield the pure diastereomeric ester.
-
-
Repeat: Repeat steps 1-8 using (S)-MαNP acid to synthesize the second diastereomer.
Caption: General experimental workflow for MαNP ester synthesis.
Protocol 2: Analysis of MαNP Esters
A. ¹H NMR Analysis for Absolute Configuration:
-
Prepare samples of each purified diastereomeric ester (e.g., 5-10 mg in ~0.6 mL of CDCl₃).
-
Acquire high-resolution ¹H NMR spectra (≥300 MHz is recommended) for both the (R)-MαNP ester and the (S)-MαNP ester.[7][8]
-
Carefully assign all proton signals of the alcohol moiety in both spectra. 2D NMR techniques (e.g., COSY) may be necessary for complex structures.
-
Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ(R)-ester - δ(S)-ester .
-
Apply the established sector rule: Protons with positive Δδ values are placed on the right side of the conformational model, and those with negative Δδ values are on the left, allowing for the assignment of the alcohol's absolute configuration.[1]
B. HPLC Analysis for Enantioresolution:
-
If starting with a racemic alcohol, the reaction with a single enantiomer of MαNP acid (e.g., (S)-MαNP acid) will produce a ~1:1 mixture of diastereomers.
-
This mixture can be separated using High-Performance Liquid Chromatography (HPLC) on a normal-phase silica gel column.[2][3]
-
A typical mobile phase is a mixture of hexane and ethyl acetate. The exact ratio must be optimized for the specific esters being separated.[1]
-
The separation allows for the quantification of enantiomeric excess (e.e.) and the preparative isolation of each enantiomer (after subsequent hydrolysis of the separated esters).
Data Presentation: A Case Study with 2-Butanol
The MαNP acid method has been successfully applied to determine the absolute configuration of (+)-2-butanol.[1]
Table 1: ¹H NMR Data for MαNP Esters of (+)-2-Butanol [1]
| Proton in 2-Butanol Moiety | δ ((R)-MαNP Ester) (ppm) | δ ((S)-MαNP Ester) (ppm) | Δδ (δR - δS) (ppm) |
| Methyl (CH₃) | 0.87 | 1.11 | -0.24 |
| Methine (CH) | 4.85 | 4.82 | +0.03 |
| Methylene (CH₂) | 1.39 | 1.21 | +0.18 |
| Terminal Methyl (of ethyl) | 0.84 | 0.70 | +0.14 |
Based on the sign of the Δδ values, (+)-2-butanol was determined to have the (S) absolute configuration.
Table 2: HPLC Separation of Diastereomeric MαNP Esters of (±)-2-Butanol [1]
| Parameter | Value |
| Column | Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate = 20:1 |
| Separation Factor (α) | 1.15 |
| Resolution (Rs) | 1.18 |
These values indicate a baseline or near-baseline separation of the two diastereomers, demonstrating the method's utility for enantioresolution.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Application of α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (MTPA) in NMR Spectroscopy for Enantiomeric Excess Determination
Application Notes
Introduction
The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the development of chiral drugs, where the biological activity of enantiomers can differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and widely used method for this purpose. α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a preeminent CDA that reacts with chiral alcohols and amines to form diastereomeric esters or amides.[1][2] These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer and the determination of enantiomeric excess.[3][4] This document provides detailed application notes and protocols for the use of MTPA in NMR spectroscopy for the determination of enantiomeric excess.
Principle of the Method
Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra.[4] The core principle of the Mosher method is the conversion of a pair of enantiomers into a mixture of diastereomers by reaction with a single enantiomer of a chiral derivatizing agent, such as (R)- or (S)-MTPA.[2][5] Diastereomers have different physical properties and, crucially, are distinguishable by NMR spectroscopy.
The MTPA molecule contains a phenyl ring and a trifluoromethyl (-CF₃) group, which create a significant anisotropic magnetic field. When an MTPA molecule is covalently bonded to a chiral substrate, the protons (or other NMR-active nuclei) in the substrate will experience different shielding or deshielding effects depending on their spatial orientation relative to the phenyl and -CF₃ groups of the MTPA moiety.[6][7] This results in different chemical shifts (δ) for the corresponding nuclei in the two diastereomers. The difference in chemical shifts (Δδ) allows for the individual signals of the diastereomers to be resolved and integrated. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.[3]
Applications
The Mosher method is broadly applicable to a wide range of chiral compounds containing hydroxyl (-OH) or amino (-NH₂) functional groups, including:
-
Secondary alcohols[8]
-
Primary and secondary amines[9]
-
Natural products with chiral centers[8]
-
Chiral synthetic intermediates in drug development
Advantages and Limitations
Advantages:
-
Reliability: It is a well-established and reliable method for determining both enantiomeric excess and absolute configuration.[5][10]
-
Versatility: Applicable to a wide range of chiral alcohols and amines.
-
Informative: Provides information on both enantiomeric purity and, with further analysis, the absolute stereochemistry of the chiral center.[3][8]
-
Direct Measurement: Allows for direct quantification from the NMR spectrum without the need for chromatographic separation of the diastereomers.
Limitations:
-
Derivatization Required: The need for a chemical reaction to form the diastereomers can sometimes be a drawback, especially if the substrate is sensitive or available in very limited quantities.
-
Signal Overlap: In complex molecules, signal overlap in the ¹H NMR spectrum can make accurate integration challenging. In such cases, ¹⁹F NMR of the trifluoromethyl group can be a useful alternative.
-
Kinetic Resolution: If the derivatization reaction is not driven to completion, kinetic resolution can lead to inaccurate determination of the enantiomeric ratio. Using a slight excess of the Mosher's acid chloride is recommended to avoid this.
-
Racemization: The chiral derivatizing agent itself must be enantiomerically pure, and the reaction conditions should not cause racemization of the substrate or the CDA.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess of a Chiral Secondary Alcohol using (R)- and (S)-MTPA Chloride
This protocol describes the formation of diastereomeric MTPA esters from a chiral secondary alcohol and their analysis by ¹H NMR spectroscopy.
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Microsyringes
Procedure:
1. Preparation of the (R)-MTPA Ester: a. In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral secondary alcohol in 0.5 mL of anhydrous CDCl₃. b. Add 1.2 equivalents of anhydrous pyridine using a microsyringe. c. Add 1.1 equivalents of (R)-MTPA-Cl to the solution. d. Cap the NMR tube, mix the contents thoroughly, and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or ¹H NMR.
2. Preparation of the (S)-MTPA Ester: a. In a separate, clean, dry NMR tube, repeat the procedure described in step 1, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.
3. NMR Analysis: a. Acquire the ¹H NMR spectrum for each of the (R)- and (S)-MTPA ester samples. b. Identify a well-resolved proton signal close to the chiral center of the alcohol that shows distinct chemical shifts for the two diastereomers. c. Carefully integrate the signals corresponding to each diastereomer.
4. Calculation of Enantiomeric Excess (ee): a. Let the integral of the signal for the major diastereomer be I_major and the integral for the minor diastereomer be I_minor. b. Calculate the enantiomeric excess using the following formula: ee (%) = [(I_major - I_minor) / (I_major + I_minor)] * 100
Data Presentation
The following tables summarize representative quantitative data obtained from the ¹H NMR analysis of MTPA derivatives of various chiral compounds.
Table 1: ¹H NMR Data for (R)- and (S)-MTPA Esters of Chiral Secondary Alcohols.
| Chiral Alcohol | Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) | Reference |
| (-)-Menthol | H-6' | 1.05 | 1.25 | +0.20 | [7] |
| Me-10' | 0.95 | 1.10 | +0.15 | [7] | |
| H-7' | 1.50 | 1.30 | -0.20 | [7] | |
| Me-8' | 0.80 | 0.70 | -0.10 | [7] | |
| Me-9' | 0.90 | 0.85 | -0.05 | [7] | |
| Retroflexanone | H-2' | 6.10 | 6.05 | -0.05 | [3] |
| H-6' | 6.15 | 6.12 | -0.03 | [3] | |
| H-2 | 3.65 | 3.75 | +0.10 | [3] | |
| H-4 | 1.80 | 1.90 | +0.10 | [3] |
Table 2: ¹H NMR Data for (R)- and (S)-MTPA Amides of Chiral Primary Amines.
| Chiral Amine | Proton | δ [(R)-MTPA amide] (ppm) | δ [(S)-MTPA amide] (ppm) | Δδ (δS - δR) (ppm) | Reference |
| (R)-1-Phenylethylamine | α-CH | 5.01 | 4.89 | -0.12 | [9] |
| CH₃ | 1.45 | 1.55 | +0.10 | [9] | |
| ortho-H (Amine) | 7.28 | 7.35 | +0.07 | [9] | |
| (S)-1-(1-Naphthyl)ethylamine | α-CH | 5.85 | 5.72 | -0.13 | [11] |
| CH₃ | 1.62 | 1.73 | +0.11 | [11] | |
| H-8' (Naphthyl) | 7.85 | 7.95 | +0.10 | [11] |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the application of MTPA for enantiomeric excess determination.
Caption: Experimental workflow for enantiomeric excess determination using MTPA.
Caption: Logic for determining absolute configuration using Mosher's method.
References
- 1. individual.utoronto.ca [individual.utoronto.ca]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: HPLC Method Development for the Separation of Diastereomeric MαNP Esters
Abstract
This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of diastereomeric esters formed by the reaction of a chiral analyte with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).[1] Due to their distinct physicochemical properties, diastereomers can be separated on conventional achiral stationary phases.[2] This work focuses on a normal-phase chromatographic strategy, which is highly effective for the separation of MαNP esters.[3][4] The protocol outlines column selection, mobile phase optimization, and data analysis to achieve baseline resolution, crucial for accurate quantification and preparative purification in pharmaceutical and chemical research.
Introduction
In the development of chiral drugs and other bioactive molecules, the separation and purification of stereoisomers are of paramount importance. Different stereoisomers can exhibit varied pharmacological and toxicological profiles. A common and effective strategy for separating enantiomers is to derivatize them with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[5]
(S)-(+)-MαNP acid is a powerful CDA used for the resolution of chiral alcohols and amines.[6][7] The resulting MαNP esters are often readily separable by HPLC on a standard silica gel column.[8] The naphthyl group in the MαNP moiety provides a strong chromophore for UV detection and creates significant steric and electronic differences between the diastereomers, facilitating chromatographic separation. This note provides a comprehensive workflow for developing an efficient normal-phase HPLC method for such separations.
Experimental
2.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Standard silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethyl acetate (EtOAc).
-
Derivatizing Agent: (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).
-
Reagents: Dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (DCM).
2.2 Standard Protocol: Derivatization of a Racemic Alcohol
-
In a dry flask under a nitrogen atmosphere, dissolve the racemic alcohol (1.0 equivalent) and (S)-(+)-MαNP acid (1.1 equivalents) in anhydrous DCM.[1]
-
Add a catalytic amount of DMAP (0.1 equivalents).[1]
-
Cool the mixture to 0°C.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM.[1]
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.[1]
Method Development Strategy
The fundamental goal of method development is to maximize the differences in interaction between the diastereomers and the stationary phase, leading to distinct retention times.[2] Normal-phase chromatography, utilizing a polar stationary phase (silica) and a non-polar mobile phase, is particularly well-suited for separating MαNP esters.[9][10]
3.1 Column and Mobile Phase Screening
The initial step involves screening different mobile phase compositions to find a suitable elution window for the diastereomers. A standard silica column is typically the first choice.[8][11]
-
Initial Mobile Phase Systems:
-
System A: n-Hexane / Isopropanol (IPA)
-
System B: n-Hexane / Ethyl Acetate (EtOAc)
-
A broad gradient can be run initially to determine the approximate solvent strength required to elute the compounds.[2] However, for diastereomer separations, isocratic methods often provide better resolution and are preferred for optimization.[12]
3.2 Optimization of Mobile Phase Composition
Once a mobile phase system is chosen (e.g., Hexane/IPA), the composition is systematically adjusted in small increments (e.g., 2-5%) to maximize the resolution (Rs) between the diastereomer peaks.[2] The key is to find a balance where retention is sufficient to allow for separation but not so long that peaks become broad, reducing efficiency.
3.3 Flow Rate and Temperature Optimization
-
Flow Rate: Adjusting the flow rate can impact efficiency and resolution. A lower flow rate (e.g., 0.8-1.0 mL/min) often increases resolution but also extends the run time.
-
Temperature: While less common in normal-phase, adjusting column temperature can sometimes alter selectivity.[13] It is recommended to evaluate the separation at ambient, 30°C, and 40°C.
Results and Discussion
A hypothetical racemic secondary alcohol was derivatized with (S)-(+)-MαNP acid and subjected to the method development strategy described. A silica column (4.6 x 150 mm, 5 µm) was used with a UV detection wavelength of 254 nm.
Table 1: Effect of Mobile Phase Composition on Separation
| Mobile Phase (Hexane:IPA, v/v) | Retention Time 1 (tR1, min) | Retention Time 2 (tR2, min) | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|---|
| 95:5 | 8.21 | 9.15 | 1.11 | 1.45 |
| 90:10 | 6.54 | 7.52 | 1.15 | 1.88 |
| 85:15 | 5.10 | 5.71 | 1.12 | 1.51 |
Chromatographic Conditions: Silica Column (4.6 x 150 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 25°C, Detection: 254 nm.
As shown in Table 1, the 90:10 (v/v) Hexane:IPA mobile phase provided the best separation, with a selectivity factor (α) of 1.15 and a baseline resolution (Rs) of 1.88. Increasing the polarity of the mobile phase (by increasing the IPA percentage) decreased retention times but also slightly reduced the resolution beyond the optimal point. The MαNP acid has demonstrated a remarkable ability to separate even structurally similar groups, such as methyl and ethyl groups.[6]
Conclusion
The indirect HPLC separation of diastereomers using MαNP acid as a chiral derivatizing agent is a highly effective method for resolving enantiomers.[14] A systematic approach involving the optimization of mobile phase composition on a standard silica column consistently yields excellent separation.[8] The developed method, utilizing a 90:10 Hexane:IPA mobile phase, successfully provided baseline resolution of the diastereomeric MαNP esters, making it suitable for both analytical quantification and preparative-scale purification.
Protocol: Isocratic HPLC Separation of Diastereomeric MαNP Esters
1.0 Purpose To provide a step-by-step procedure for the analytical separation of diastereomeric MαNP esters using normal-phase HPLC.
2.0 Materials and Equipment
-
HPLC system with UV detector
-
Silica HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Sample: Diastereomeric MαNP ester mixture dissolved in mobile phase or hexane.
-
Class A volumetric flasks and pipettes
3.0 Mobile Phase Preparation (90:10 Hexane:IPA)
-
Measure 900 mL of HPLC-grade n-hexane using a graduated cylinder and transfer to a 1 L solvent bottle.
-
Measure 100 mL of HPLC-grade isopropanol and add it to the same solvent bottle.
-
Cap the bottle and swirl gently to mix.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.
4.0 HPLC System Setup and Operation
-
Column Installation: Ensure the silica column is installed in the correct flow direction.
-
System Purge: Purge the pump with the prepared mobile phase for 5-10 minutes to ensure all lines are filled and free of air bubbles.
-
Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes or until a stable baseline is achieved.
-
Instrument Method Setup:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Mobile Phase | 90% n-Hexane / 10% Isopropanol |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 15 minutes (adjust as needed) |
5.0 Sample Preparation and Analysis
-
Prepare a stock solution of the MαNP ester mixture at approximately 1 mg/mL in n-hexane or the mobile phase.
-
Perform serial dilutions if necessary to ensure the peak response is within the linear range of the detector.
-
Transfer the sample to an HPLC vial.
-
Place the vial in the autosampler tray.
-
Create a sequence and run the sample.
6.0 Data Analysis
-
Integrate the peaks for the two diastereomers.
-
Record the retention times (tR1, tR2) and peak areas.
-
Calculate the selectivity (α) and resolution (Rs) using the following formulas:
-
Selectivity (α) = k'₂ / k'₁ (where k' is the retention factor)
-
Resolution (Rs) = 2(tR₂ - tR₁) / (w₁ + w₂) (where w is the peak width at the base)
-
-
A resolution value (Rs) greater than 1.5 indicates baseline separation.
7.0 System Shutdown
-
After analysis, flush the column with 100% isopropanol for 30 minutes.
-
Store the silica column in a non-buffered solvent like hexane/isopropanol.
-
Turn off the detector lamp and pump.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simult… [ouci.dntb.gov.ua]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile in the Synthesis of Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile (MTPPN) as a versatile building block in the synthesis of fluorinated pharmaceuticals. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5] MTPPN serves as a key intermediate for introducing the trifluoromethyl moiety into a variety of molecular scaffolds.[6][7]
Introduction to this compound (MTPPN)
This compound is a colorless to light-colored liquid characterized by the presence of a trifluoromethyl group, a methoxy group, and a nitrile group attached to a chiral center. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly for the construction of complex fluorinated molecules.[6][7]
Physicochemical Properties of MTPPN:
| Property | Value |
| Molecular Formula | C10H8F3NO |
| Molar Mass | 215.17 g/mol |
| Appearance | Colorless to light-colored liquid or solid |
| Solubility in Water | Low |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |
Key Synthetic Applications in Pharmaceutical Development
The primary application of MTPPN in pharmaceutical synthesis is as a precursor to various trifluoromethyl-containing pharmacophores. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, while the trifluoromethyl group imparts desirable pharmacological properties.
Synthesis of Trifluoromethyl-Containing Amines
Primary amines are a common functional group in many active pharmaceutical ingredients. The nitrile group of MTPPN can be reduced to a primary amine, providing a route to chiral trifluoromethylated phenylethylamine derivatives. These derivatives are valuable scaffolds in medicinal chemistry.
General Reaction Scheme:
Caption: Reduction of MTPPN to a trifluoromethylated amine.
Experimental Protocol: General Procedure for the Reduction of MTPPN
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a suitable reducing agent (e.g., lithium aluminum hydride, 1.5-2.0 equivalents) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same dry solvent to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Expected Outcome: This procedure typically yields the corresponding 2-methoxy-2-phenyl-3,3,3-trifluoropropanamine. The yield and purity will depend on the specific reducing agent and reaction conditions used.
Synthesis of Trifluoromethyl-Containing Carboxylic Acids
Hydrolysis of the nitrile group in MTPPN provides a direct route to trifluoromethylated carboxylic acids. These acids are versatile intermediates that can be further functionalized to amides, esters, and other carboxylic acid derivatives, which are prevalent in many drug molecules.
General Reaction Scheme:
Caption: Hydrolysis of MTPPN to a trifluoromethylated carboxylic acid.
Experimental Protocol: General Procedure for the Hydrolysis of MTPPN
-
In a round-bottom flask, combine this compound (1.0 equivalent) with an excess of a strong acid (e.g., 50% aqueous sulfuric acid) or a strong base (e.g., 20% aqueous sodium hydroxide).
-
Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a basic hydrolysis, carefully acidify the reaction mixture with a concentrated acid (e.g., HCl) to precipitate the carboxylic acid.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by recrystallization or column chromatography on silica gel.
Expected Outcome: This procedure will yield 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid. The choice of acidic or basic hydrolysis will depend on the stability of other functional groups in the molecule.
Logical Workflow for Drug Discovery Application
The use of MTPPN as a building block in a drug discovery program typically follows a logical progression from the initial synthesis of a core scaffold to the biological evaluation of derived compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
Application Notes and Protocols: The Strategic Use of α-Methoxy-α-(trifluoromethyl)phenyl Structures in Agrochemical Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of α-methoxy-α-(trifluoromethyl)phenyl derivatives in the agrochemical sector. While direct incorporation of α-methoxy-α-(trifluoromethyl)phenylacetonitrile as a building block is not widely documented, the core trifluoromethylphenyl moiety is a critical component in modern pesticides. Furthermore, the corresponding carboxylic acid, Mosher's acid, is an indispensable tool for the stereochemical analysis of chiral agrochemicals.
This document is divided into two main sections:
-
Part A: Trifluoromethyl-Phenyl Moieties as Core Building Blocks in Agrochemical Synthesis. This section explores the synthesis of agrochemicals incorporating the trifluoromethylphenyl group, a key structural feature for enhancing efficacy.
-
Part B: Chiral Analysis of Agrochemicals using α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (Mosher's Acid). This section provides a detailed protocol for determining the enantiomeric purity and absolute configuration of chiral pesticides, a critical step in their development and registration.
Part A: Trifluoromethyl-Phenyl Moieties as Core Building Blocks in Agrochemical Synthesis
The introduction of a trifluoromethyl (CF3) group into active molecules is a well-established strategy in agrochemical development.[1] This is due to the unique properties conferred by the CF3 group, including increased metabolic stability, enhanced lipophilicity (which can improve cell membrane penetration), and altered electronic properties that can lead to stronger binding to target enzymes or receptors.[2][3][4] Consequently, trifluoromethyl-containing building blocks are extensively used in the synthesis of novel herbicides, insecticides, and fungicides.[2][4][5][6]
While α-methoxy-α-(trifluoromethyl)phenylacetonitrile itself is not a commonly cited precursor, related compounds like 4-(Trifluoromethyl)phenylacetonitrile serve as versatile intermediates for introducing the trifluoromethylphenyl moiety into agrochemical scaffolds.[1]
General Synthetic Strategies
The synthesis of agrochemicals containing a trifluoromethylphenyl group often involves the coupling of a trifluoromethylphenyl intermediate with a second key structural component. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of agrochemicals incorporating a trifluoromethylphenyl moiety.
Exemplary Synthetic Applications
The following table summarizes representative examples of agrochemicals that feature a trifluoromethyl-containing aromatic ring, highlighting the diversity of applications and synthetic approaches.
| Agrochemical Class | Example Compound(s) | Synthetic Precursor(s) with CF3 Group | Key Reaction Type(s) | Yield Data | Reference(s) |
| Herbicide | Fluazifop-butyl | 2-chloro-5-(trifluoromethyl)pyridine | Nucleophilic aromatic substitution | Good yield (one-step reaction) | [5][6] |
| Herbicide | Trifludimoxazin | 3-fluorophenol (undergoes subsequent reactions) | Alkylation, nitration, cyclization | Not specified | [7] |
| Herbicide | α,α,α-trifluoro-m-tolyl pyridazinone derivatives | 3-(Trifluoromethyl)phenylhydrazine | Condensation, cyclization | Not specified | [8] |
| Insecticide | Chlorfenapyr | Trifluoromethyl-substituted pyrroles | Not specified | Not specified | [3] |
| Insecticide | Broflanilide | 2-trifluoromethyl aniline | Radical alkylation, coupling | Good yield | [9] |
| Fungicide | Pyraziflumid | Trifluoroacetoacetate | Cyclization, Suzuki coupling | Excellent yield for Suzuki coupling | [9] |
Part B: Chiral Analysis of Agrochemicals using α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (Mosher's Acid)
Many modern agrochemicals are chiral molecules, and it is common for only one enantiomer to possess the desired biological activity. The other enantiomer may be inactive or even exhibit undesirable off-target effects.[10] Therefore, the synthesis of enantiomerically pure agrochemicals and the accurate determination of enantiomeric excess (ee) are of paramount importance.
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is a powerful chiral derivatizing agent used for this purpose.[11][12] The principle involves converting a mixture of enantiomeric alcohols or amines into a mixture of diastereomers by reaction with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride).[13] These resulting diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer in the original sample.[14][15]
Experimental Workflow for Mosher's Acid Analysis
The following diagram illustrates the logical flow of a Mosher's acid analysis experiment.
Caption: Experimental workflow for determining enantiomeric excess and absolute configuration using Mosher's acid analysis.
Detailed Experimental Protocol: Mosher's Ester Formation for Chiral Alcohols
This protocol describes the preparation of Mosher's esters from a chiral alcohol for subsequent NMR analysis.[13][15]
Materials:
-
Chiral alcohol (approx. 2.5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride] (approx. 1.2 equivalents)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride] (approx. 1.2 equivalents)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Two clean, dry NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[13]
-
Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature. Monitor the reaction for completion (typically 2-6 hours) by TLC or NMR. The reaction should go to completion to avoid kinetic resolution.[14]
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Enantiomeric Excess (ee) Determination: Compare the integrals of well-resolved, corresponding signals for the two diastereomers in one of the NMR spectra. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
-
Absolute Configuration Determination: Compare the chemical shifts (δ) of corresponding protons in the spectra of the (R)- and (S)-MTPA esters. Calculate the difference Δδ = δS - δR. By applying Mosher's model, the spatial arrangement of substituents around the chiral center can be deduced from the signs of the Δδ values.[15]
-
Note on Mosher's Amide Formation: A similar protocol can be followed for chiral amines. In this case, the amine is reacted with Mosher's acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13]
Quantitative Data from a Hypothetical Analysis:
The following table illustrates how data from a Mosher's ester analysis would be presented to determine the enantiomeric excess of a hypothetical chiral alcohol agrochemical.
| Proton Assignment | Chemical Shift (δ) of (R)-MTPA Ester | Chemical Shift (δ) of (S)-MTPA Ester | Integral (R-diastereomer) | Integral (S-diastereomer) |
| H-1' | 4.85 ppm | 4.90 ppm | 1.00 | 0.05 |
| -OCH₃ | 3.52 ppm | 3.50 ppm | 3.00 | 0.15 |
| Conclusion | Enantiomeric Excess (ee) = 90.5% |
This detailed analysis underscores the critical role of α-methoxy-α-(trifluoromethyl)phenylacetic acid in ensuring the stereochemical purity of modern agrochemicals, a key factor in their efficacy and safety.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic route to the herbicide Trifludimoxazin_Chemicalbook [chemicalbook.com]
- 8. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 10. lcms.cz [lcms.cz]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. Mosher's acid - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. The Retort [www1.udel.edu]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Derivatization with α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid)
A Note on the Derivatizing Agent: The requested derivatizing agent, 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile, is not commonly cited in scientific literature for derivatization. It is highly probable that the intended reagent is the structurally similar and widely used chiral derivatizing agent, α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) , also known as Mosher's acid, or its more reactive acid chloride form (MTPA-Cl). This document provides detailed protocols and application notes based on the use of MTPA and MTPA-Cl.
Introduction
The determination of enantiomeric purity and absolute configuration is a critical aspect of research and development in the pharmaceutical and chemical industries. Chiral derivatization is a powerful technique that converts a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using standard chromatographic and spectroscopic methods. α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a preeminent chiral derivatizing agent for this purpose. It reacts with chiral alcohols and amines to form stable diastereomeric esters and amides, respectively. The distinct NMR and chromatographic properties of these diastereomers allow for the determination of enantiomeric excess (ee) and the assignment of absolute configuration.
This document provides detailed experimental protocols for the derivatization of alcohols and amines using MTPA-Cl, along with methods for their analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Principle of MTPA Derivatization
The fundamental principle of using MTPA lies in the conversion of enantiomers, which are otherwise indistinguishable by many analytical techniques, into diastereomers with different physical and chemical properties. This is achieved by reacting the chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure form of MTPA-Cl, either the (R)- or (S)-enantiomer. The resulting diastereomeric esters or amides exhibit distinct signals in NMR spectra and different retention times in chromatographic separations.
For the determination of absolute configuration using NMR, the anisotropic effect of the phenyl group in the MTPA moiety causes different shielding and deshielding effects on the protons of the substituents near the newly formed chiral center in the two diastereomers. By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA derivatives, the absolute configuration of the original analyte can be deduced.
Data Presentation
The following tables summarize typical quantitative data for the analysis of chiral compounds after derivatization with MTPA-Cl. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Quantitative Data for GC-MS Analysis of MTPA-Derivatized Amphetamines [1]
| Parameter | Value |
|---|---|
| Analyte | Amphetamine, Methamphetamine, MDA, MDMA, MDEA |
| Linearity (R²) | > 0.996 |
| Concentration Range | 25 to 10,000 ng/mL (25 to 5000 ng/mL for MDEA) |
| Precision (CV%) | < 11% at 500 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated, but quantitation down to 25 ng/mL |
| Limit of Quantification (LOQ) | 25 ng/mL |
| Recovery | Not explicitly stated |
Table 2: Representative Performance Data for HPLC Analysis of Derivatized Chiral Amines
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.10 mg/kg[2] |
| Limit of Quantification (LOQ) | 0.02 - 0.31 mg/kg[2] |
| Precision (RSD%) | < 5% |
| Accuracy/Recovery (%) | 85 - 115% |
Experimental Protocols
Derivatization of Alcohols with MTPA-Cl for NMR Analysis
This protocol is designed for the determination of enantiomeric excess and absolute configuration of a chiral secondary alcohol.
Materials:
-
Chiral alcohol sample (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes (2)
-
Standard laboratory glassware (dry)
Procedure:
-
Sample Preparation: In two separate, dry NMR tubes, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the chosen anhydrous deuterated solvent.
-
Addition of Base: To each tube, add a slight excess of anhydrous pyridine or a catalytic amount of DMAP (e.g., 5-10 µL of pyridine).
-
Derivatization:
-
To the first NMR tube, add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl.
-
To the second NMR tube, add a slight molar excess (approximately 1.2 equivalents) of (S)-MTPA-Cl.
-
-
Reaction: Cap the NMR tubes and gently agitate to mix the contents. Allow the reactions to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR until the starting alcohol is consumed.
-
Analysis: Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
Data Analysis:
-
Enantiomeric Excess (ee): Integrate the well-resolved signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum. The ee can be calculated using the formula: ee (%) = |(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)| * 100.
-
Absolute Configuration: Compare the chemical shifts of protons (Δδ = δS - δR) on either side of the stereocenter in the two diastereomeric esters. A consistent pattern of positive and negative Δδ values for the substituents allows for the assignment of the absolute configuration based on the established Mosher's model.
Derivatization of Primary and Secondary Amines with MTPA-Cl for GC-MS Analysis
This protocol is adapted for the analysis of chiral amines.
Materials:
-
Amine sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
Anhydrous base (e.g., triethylamine, pyridine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place a known amount of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the sample. Then, add a molar excess of the anhydrous base (e.g., 20 µL of triethylamine).
-
Derivatization: Add a molar excess (approximately 1.5 equivalents) of (R)-MTPA-Cl solution.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 20-30 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a small amount of water to quench the excess MTPA-Cl.
-
Extract the derivatized amine with a suitable organic solvent (e.g., hexane, ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any remaining MTPA acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Analysis: Concentrate the solution and inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
GC-MS Parameters (Example for Amphetamines):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Oven Program: Initial temperature of 100°C, ramp to 280°C at 10-20°C/min, and hold for 5-10 minutes.
-
Injector Temperature: 250°C.
-
MS Ionization: Electron Impact (EI), 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the MTPA-amine derivatives.
Visualizations
Experimental Workflow for MTPA Derivatization
Caption: General experimental workflow for the derivatization of a chiral analyte with MTPA-Cl.
Signaling Pathway for Absolute Configuration Determination by NMR
Caption: Logical workflow for determining the absolute configuration using Mosher's method.
References
- 1. Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19F NMR Analysis of Compounds Derivatized with 2-Methoxy-2-phenyl-3,3,3-trifluoropropanoic Acid (MPTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity and absolute configuration is a critical aspect of drug development and chiral chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a powerful and sensitive method for this purpose when used in conjunction with chiral derivatizing agents (CDAs). This application note details the use of 2-Methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (MPTA), an analogue of the well-established Mosher's acid (MTPA), for the derivatization of chiral alcohols and amines. The trifluoromethyl (-CF₃) group of MPTA serves as a sensitive ¹⁹F NMR probe, often leading to baseline-separated signals for the resulting diastereomers, allowing for accurate quantification of enantiomeric excess (ee).
Disclaimer: Detailed experimental protocols and specific ¹⁹F NMR chemical shift data for derivatives of 2-Methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (MPTA) are not widely available in the current scientific literature. The following protocols and data are based on the well-documented procedures for its close analogue, α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid). Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific substrates.
Principle
The core principle involves the conversion of a pair of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers by reacting them with an enantiomerically pure form of a chiral derivatizing agent, in this case, (R)- or (S)-MPTA. These resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their ¹⁹F NMR spectra. The integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric excess of the original sample.
Materials and Reagents
-
Chiral Substrate: The chiral alcohol or amine to be analyzed.
-
(R)- or (S)-2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile (MPTA-CN): Precursor to the derivatizing agent.
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): For hydrolysis of the nitrile.
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): For conversion of the carboxylic acid to the acid chloride.
-
Anhydrous Pyridine or another suitable base (e.g., DMAP, Et₃N): To scavenge HCl produced during derivatization.
-
Anhydrous, deuterated solvent for NMR analysis (e.g., CDCl₃, C₆D₆).
-
Standard laboratory glassware and equipment.
Experimental Protocols
Protocol 1: Preparation of (R)- or (S)-2-Methoxy-2-phenyl-3,3,3-trifluoropropanoic Acid (MPTA) from MPTA-CN
This protocol describes the hydrolysis of the nitrile precursor to the active carboxylic acid derivatizing agent.
-
Hydrolysis: In a round-bottom flask, dissolve 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile (MPTA-CN) in a suitable solvent mixture (e.g., aqueous ethanol).
-
Add a strong acid catalyst (e.g., concentrated HCl or H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the MPTA acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure MPTA carboxylic acid.
Protocol 2: Preparation of (R)- or (S)-MPTA-Cl (Acid Chloride)
For more efficient derivatization, the carboxylic acid is often converted to the more reactive acid chloride.
-
Chlorination: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., N₂ or Ar), add the dry (R)- or (S)-MPTA acid.
-
Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution).
-
Remove the excess chlorinating agent under reduced pressure to obtain the crude MPTA-Cl, which can be used directly in the next step.
Protocol 3: Derivatization of a Chiral Alcohol with MPTA-Cl
-
Esterification: In a dry NMR tube or a small vial under an inert atmosphere, dissolve the chiral alcohol (1.0 equivalent) in an anhydrous deuterated solvent (e.g., CDCl₃, ~0.5 mL).
-
Add a small excess of anhydrous pyridine (1.5-2.0 equivalents).
-
Add a solution of freshly prepared (R)- or (S)-MPTA-Cl (1.1-1.2 equivalents) in the same deuterated solvent.
-
Seal the tube/vial and allow the reaction to proceed at room temperature. Monitor the reaction by ¹H or ¹⁹F NMR until completion (typically 1-4 hours).
-
The resulting solution containing the diastereomeric MPTA esters can be directly analyzed by ¹⁹F NMR.
Protocol 4: Derivatization of a Chiral Amine with MPTA-Cl
-
Amidation: The procedure is analogous to the derivatization of alcohols. Dissolve the chiral amine (1.0 equivalent) in an anhydrous deuterated solvent.
-
Add a suitable base like pyridine or triethylamine (1.5-2.0 equivalents).
-
Add the (R)- or (S)-MPTA-Cl solution (1.1-1.2 equivalents).
-
Monitor the reaction until completion and analyze the resulting diastereomeric MPTA amides by ¹⁹F NMR.
Data Presentation
Quantitative data from ¹⁹F NMR analysis should be summarized in a clear and structured table. The key parameters to report are the chemical shifts (δ) of the -CF₃ group for each diastereomer and the calculated enantiomeric excess (ee).
Table 1: Hypothetical ¹⁹F NMR Data for Diastereomeric MPTA Esters of a Chiral Secondary Alcohol
| Derivatizing Agent | Diastereomer | Chemical Shift (δ) / ppm | Integration | Enantiomeric Excess (ee) % |
| (R)-MPTA-Cl | Diastereomer 1 (R,R) | -72.15 | 0.75 | 50 |
| Diastereomer 2 (S,R) | -72.30 | 0.25 | ||
| (S)-MPTA-Cl | Diastereomer 1 (R,S) | -72.30 | 0.75 | 50 |
| Diastereomer 2 (S,S) | -72.15 | 0.25 |
Note: The chemical shifts provided are hypothetical and will vary depending on the analyte and the solvent used. The separation between the signals (Δδ) is the critical factor for accurate integration.
Data Analysis and Interpretation
-
Acquire the ¹⁹F NMR Spectrum: The spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the minor diastereomer.
-
Identify Diastereomeric Signals: The -CF₃ group of the two diastereomers will appear as two distinct signals (typically singlets if no other fluorine atoms are nearby).
-
Integrate the Signals: Carefully integrate the areas of the two signals. Let the integration values be I₁ and I₂.
-
Calculate Enantiomeric Excess (ee): The enantiomeric excess can be calculated using the following formula:
ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
Visualization of Workflows
Experimental Workflow for Derivatization and Analysis
Caption: Workflow for the preparation of the MPTA derivatizing agent, derivatization of a chiral analyte, and subsequent ¹⁹F NMR analysis.
Logical Relationship for Enantiomeric Excess Determination
Application Notes: The Role of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile and Related Compounds in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the asymmetric synthesis applications of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile is limited in publicly accessible literature. These notes provide a comprehensive overview of the compound's known applications and extrapolate potential roles in asymmetric synthesis based on the reactivity of structurally similar trifluoromethylated compounds.
Introduction to this compound
This compound, also known as α-Methoxy-α-(trifluoromethyl)phenylacetonitrile, is a fluorinated organic compound with the CAS RN 80866-87-1. Its structure, featuring a trifluoromethyl group, a methoxy group, a phenyl ring, and a nitrile function all attached to a single carbon, makes it a valuable intermediate in various chemical syntheses. The trifluoromethyl group is particularly significant in medicinal chemistry as it can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]
Currently, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] It is also employed in material science for producing specialty polymers and coatings and serves as a reagent in fluorine chemistry research.[3] While its direct application in asymmetric synthesis is not extensively documented, its structural motifs are present in key intermediates for chiral trifluoromethylated molecules.
Potential Roles in Asymmetric Synthesis
The asymmetric synthesis of molecules containing a quaternary stereocenter bearing a trifluoromethyl group is a significant challenge in organic chemistry. Based on the reactivity of analogous compounds, this compound could potentially be a precursor or a substrate in several types of asymmetric transformations.
Conceptual Asymmetric Transformations:
-
Nucleophilic Addition to the Nitrile Group: The nitrile group can undergo asymmetric nucleophilic attack to generate chiral amines or other nitrogen-containing compounds. This would require the development of a suitable chiral catalyst that can effectively differentiate the enantiotopic faces of the nitrile.
-
Derivatization and Subsequent Asymmetric Reaction: The compound could be derivatized to introduce other functional groups that are more amenable to known asymmetric transformations. For instance, reduction of the nitrile to an amine, followed by asymmetric modification.
-
Precursor to Chiral α-Trifluoromethyl Alcohols and Amines: The core structure is highly relevant to the synthesis of chiral α-trifluoromethyl alcohols and amines, which are important building blocks in pharmaceuticals.[1][4]
Asymmetric Synthesis of Structurally Related Compounds
Given the limited direct data, this section focuses on established asymmetric methods for synthesizing compounds with similar structural features, namely a stereocenter bearing a trifluoromethyl group. These methodologies provide a framework for the potential synthetic utility of the title compound.
Catalytic Asymmetric Synthesis of Trifluoromethylated Amines and Amino Acids
A prevalent strategy for accessing chiral trifluoromethylated amines and their derivatives is through the asymmetric manipulation of trifluoromethyl imines.[1][5][6]
-
Phase-Transfer Catalysis: Novel cinchona alkaloid-derived chiral phase-transfer catalysts have been successfully employed in the umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. This method provides high yields and excellent enantioselectivities for chiral trifluoromethylated γ-amino acids and γ-lactams.[5][7][8]
-
Catalytic Enantioselective Isomerization: A highly enantioselective catalytic isomerization of trifluoromethyl imines to trifluoromethylated amines has been achieved using a chiral organic catalyst. This 1,3-proton shift strategy is applicable to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines.[1]
Asymmetric Friedel-Crafts Alkylation
The asymmetric Friedel-Crafts reaction of pyrroles and indoles with β-trifluoromethylated acrylates, catalyzed by a chiral Ph-dbfox/Zn(NTf₂)₂ complex, has been shown to produce chiral trifluoromethylated pyrrole and indole derivatives in high yields and with good to excellent enantioselectivities.[9] This approach was successfully applied to the synthesis of a chiral trifluoromethylated heliotridane.[9]
Quantitative Data from Related Asymmetric Syntheses
The following table summarizes the performance of various catalytic systems in the asymmetric synthesis of trifluoromethylated compounds structurally related to the title compound.
| Reaction Type | Catalyst/Reagent | Substrate Scope | Yield (%) | ee (%) | dr | Reference |
| Umpolung Addition | Cinchona Alkaloid-derived Phase-Transfer Catalyst | Trifluoromethyl imines, α,β-unsaturated N-acylpyrroles | High | Excellent | High | [5],[7] |
| Imine Isomerization | Chiral Organic Catalyst (DHQ-7f) | Aryl and alkyl trifluoromethyl imines | - | High | - | [1] |
| Friedel-Crafts Alkylation | Chiral Ph-dbfox/Zn(NTf₂)₂ | Pyrroles, indoles, β-CF₃ acrylates | 90-99 | 66-99 | - | [9] |
| Trifluoromethylation of Dioxanones | (Trifluoromethyl)trimethylsilane / TBAF | Monoalkylated dioxanones | 52-97 | 92-≥98 | de ≥ 96% | [10] |
| Radical 1,2-oxytrifluoromethylation of Styrenes | Chiral Vanadyl Methoxide Complexes | Styrenes, 3-hydroxy-1,3-quinazolindiones | 45-93 | 38-91 | - | [11],[12] |
| Asymmetric Homologation of Alkenylboronic Acids | BINOL / Ethanol | Alkenylboronic acids, CF₃-diazomethane | 51 | 98 | 99:1 | [13] |
Experimental Protocols for Analogous Syntheses
While a specific protocol for the asymmetric use of this compound is not available, the following general procedures for related transformations can serve as a starting point for methodology development.
Protocol 1: General Procedure for Organocatalytic Asymmetric Fluorination of α-Chloroaldehydes
This protocol demonstrates a method for creating a stereocenter bearing both a halogen and a fluorine atom, which is structurally relevant.
-
To a solution of the α-chloroaldehyde (1.5 mmol) in tert-butyl methyl ether (2 mL), add the chiral organocatalyst (e.g., Jørgensen–Hayashi catalyst, 0.05 mmol) and N-fluorobenzenesulfonimide (NFSI, 0.5 mmol).
-
Stir the reaction mixture at room temperature for the required time (monitored by TLC or GC).
-
Upon completion, pour the mixture into a solution of methanol/dichloromethane (1:4, 5 mL) at 0 °C.
-
Add sodium borohydride (NaBH₄, 5 mmol) to the solution and stir at room temperature for 1 hour to reduce the resulting aldehyde to an alcohol for easier analysis.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with diethyl ether.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Adapted from a procedure for the asymmetric fluorination of α-chloroaldehydes.[14]
Protocol 2: Synthesis of a Vicinal Haloether Derivative
This protocol describes the synthesis of a compound with a similar α-methoxy-α-phenyl methyl structure, which could be a starting point for developing chiral variants.
-
In a 100 mL three-neck flask, dissolve β,β-dicyanostyrene (0.31 g, 2 mmol) in absolute methanol (10 mL).
-
Add N-bromosuccinimide (NBS, 0.35 g, 2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the excess methanol by rotary evaporation.
-
Purify the residue by column chromatography on silica gel (Ethyl acetate/petroleum ether = 1/10) to yield 2-bromo-2-(methoxy(phenyl)methyl)malononitrile as a yellow oil.
This protocol is for a racemic synthesis but illustrates the formation of the α-methoxy-α-phenylmethyl moiety.[15]
Conclusion and Future Outlook
This compound is a commercially available compound with a structure that is highly pertinent to modern medicinal and agricultural chemistry. While its direct application in asymmetric catalysis is not yet well-established in the literature, the synthetic methodologies developed for other chiral trifluoromethylated compounds provide a strong foundation for future research. The development of novel chiral catalysts capable of acting on the nitrile group or on derivatives of the title compound could unlock its potential as a valuable building block for the asymmetric synthesis of complex, fluorine-containing molecules. Future work should focus on exploring catalytic asymmetric additions to the nitrile, developing stereoselective transformations of the core, and investigating its use as a precursor for other chiral trifluoromethylated synthons.
References
- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids through the Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids through the Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives | CoLab [colab.ws]
- 9. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 10. Asymmetric Synthesis of 2-Trifluoromethyl-1,2,3-triols | Semantic Scholar [semanticscholar.org]
- 11. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: MαNP Esterification Reactions
Welcome to the technical support center for MαNP (2-methoxy-2-(1-naphthyl)propionic acid) esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is MαNP acid and why is it used in esterification?
MαNP acid is a chiral derivatizing agent used to convert enantiomeric alcohols into diastereomeric esters. This process is crucial for determining the enantiomeric purity and absolute configuration of chiral alcohols, which is a critical step in the development of chiral drugs and other bioactive molecules. The resulting diastereomeric esters have distinct physical and spectroscopic properties, allowing for their separation and quantification using techniques like HPLC and NMR.
Q2: What is the general mechanism for MαNP esterification?
MαNP esterification is typically a condensation reaction between MαNP acid and an alcohol, facilitated by a coupling agent and a catalyst. A common method is the Steglich esterification, which uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, like 4-(dimethylamino)pyridine (DMAP), to facilitate the nucleophilic attack of the alcohol.
Q3: What are the common challenges encountered in MαNP esterification?
Common challenges include low reaction yields, difficulty in separating the resulting diastereomers, and the occurrence of side reactions. These issues can be particularly pronounced when dealing with sterically hindered alcohols or when the reaction conditions are not optimized.
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of the desired MαNP ester is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. A typical reaction time is 12-24 hours. 2. Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be cautious as excessive heat can lead to side reactions. |
| Steric Hindrance | 1. Use a More Reactive Coupling Agent: For sterically hindered alcohols, consider using a more potent activating agent than DCC, such as (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in combination with DMAP. 2. Increase Reagent Stoichiometry: A modest excess of MαNP acid (e.g., 1.1-1.2 equivalents) and the coupling agent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. |
| Reagent Quality | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated MαNP acid and the coupling agent, reducing the yield. 2. Check Reagent Purity: Use high-purity MαNP acid, coupling agents, and solvents. Impurities can interfere with the reaction. |
| Hydrolysis During Workup | 1. Minimize Contact with Water: During the aqueous workup, perform extractions quickly and efficiently to minimize the contact time of the ester with the aqueous phase, which can cause hydrolysis. 2. Use Mild Basic Wash: If a basic wash is necessary to remove unreacted MαNP acid, use a weak base like saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide to prevent ester hydrolysis. |
Poor Separation of Diastereomers
Problem: The diastereomeric MαNP esters are not well-resolved by High-Performance Liquid Chromatography (HPLC).
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Conditions | 1. Optimize Mobile Phase: Systematically vary the solvent composition of the mobile phase. For normal-phase HPLC on silica gel, a common mobile phase is a mixture of hexane and ethyl acetate. Adjusting the ratio of these solvents can significantly impact separation.[1] 2. Change the Column: If optimizing the mobile phase is insufficient, try a different type of HPLC column with a different stationary phase. |
| Similar Structures of Diastereomers | 1. Use a Different Chiral Derivatizing Agent: In cases where the alcohol's stereocenter has substituents of very similar size or polarity, MαNP acid may not provide sufficient differentiation. Consider using an alternative chiral derivatizing agent with a different structure. |
Side Reactions and Impurities
Problem: The final product is contaminated with byproducts.
| Possible Cause | Troubleshooting Steps |
| Formation of N-acylurea | 1. Filter the Reaction Mixture: The primary byproduct of DCC-mediated reactions is dicyclohexylurea (DCU), which is often insoluble in the reaction solvent and can be removed by filtration through celite.[2] 2. Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes minimize the formation of N-acylurea, a rearrangement byproduct. |
| Presence of Unreacted MαNP Acid | 1. Aqueous Wash: Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate, to remove any unreacted MαNP acid. |
| Emulsion Formation During Workup | 1. Add Brine: To break up emulsions, wash the organic layer with a saturated sodium chloride (brine) solution.[3] 2. Filter through Celite: If the emulsion persists, filtering the entire mixture through a pad of celite can help break it down by removing fine solid particles that may be stabilizing the emulsion.[3] |
Experimental Protocols
General Protocol for MαNP Esterification of a Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Racemic secondary alcohol (1.0 eq)
-
(S)-(+)-MαNP acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic secondary alcohol and (S)-(+)-MαNP acid in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the mixture of diastereomeric esters.
Visualizations
Caption: Workflow for a typical MαNP esterification experiment.
Caption: Troubleshooting logic for low MαNP esterification yield.
References
Technical Support Center: MαNP Diastereomer Analysis
Welcome to the technical support center for resolving peak overlap in the HPLC analysis of MαNP diastereomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are MαNP diastereomers and why is their separation important?
A1: MαNP refers to 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), a chiral derivatizing agent.[1][2] When a racemic mixture (e.g., a chiral alcohol or amine) is reacted with an enantiomerically pure form of MαNP acid, it forms a pair of diastereomers.[3] Unlike enantiomers, diastereomers have different physicochemical properties and can be separated by conventional achiral HPLC methods, often on a standard silica gel column.[1][4][5] This separation is crucial in pharmaceutical development for isolating and quantifying stereoisomers, as different enantiomers of a drug can have significantly different biological activities and toxicities.[6]
Q2: Is a specialized chiral stationary phase (CSP) column necessary to separate MαNP diastereomers?
A2: No, a chiral column is often not required.[4] The process of derivatization with MαNP acid converts the enantiomeric pair into diastereomers, which possess distinct physical properties.[3] This key difference allows for their separation on standard, achiral stationary phases like silica gel (in normal-phase mode) or C18 (in reversed-phase mode).[1][4][7]
Q3: What are the primary causes of poor peak resolution or overlap for MαNP diastereomers?
A3: Peak overlap in the separation of MαNP diastereomers is typically a selectivity issue. The primary causes include:
-
Suboptimal Mobile Phase Composition: The solvent system may not be providing enough difference in interaction between the two diastereomers and the stationary phase.[8]
-
Inappropriate Stationary Phase: The chosen column chemistry (e.g., C18, silica) may not be selective enough for the specific diastereomeric pair.[8]
-
Incorrect Temperature: Temperature affects solvent viscosity and molecular interactions, and an unoptimized temperature can lead to poor resolution.[9][10]
-
Column Overload: Injecting too much sample can cause peak broadening and distortion, leading to overlap.[8]
-
Peak Tailing: Asymmetrical peaks, often caused by secondary interactions with the stationary phase or issues with the mobile phase, can merge into one another.[8][11]
Troubleshooting Guide for Peak Overlap
This guide provides a systematic approach to resolving co-eluting or poorly resolved MαNP diastereomer peaks.
Problem: My MαNP diastereomer peaks are partially or completely overlapping (Resolution, Rs < 1.5).
The troubleshooting workflow below outlines a step-by-step process to diagnose and resolve the issue. Start with the simplest and most common solutions first.
Caption: A step-by-step workflow for troubleshooting peak overlap in HPLC.
Detailed Actions:
-
Modify Mobile Phase Composition: This is the most effective and least disruptive first step.[4]
-
Change Organic Modifier: If using reversed-phase HPLC (e.g., on a C18 column), switching between acetonitrile and methanol can significantly alter selectivity because they have different interactions (dipole-dipole, hydrogen bonding) with the analyte and stationary phase.[12]
-
Adjust Solvent Strength: Systematically vary the ratio of your organic and aqueous phases (or non-polar/polar solvents in normal phase) in small increments (e.g., 2-5%). This will change the retention factor (k) and may improve resolution.[4]
-
Additives: For ionizable compounds, adjusting the pH with a buffer or adding an ion-pairing agent can improve peak shape and selectivity.[13][14]
-
-
Optimize Column Temperature: Temperature influences the thermodynamics of the separation.
-
Lowering the temperature generally increases retention time and can sometimes improve resolution for closely eluting compounds.[9][15]
-
Increasing the temperature decreases solvent viscosity, which can lead to sharper peaks (higher efficiency) and may change selectivity.[9][13] It is recommended to screen a range of temperatures (e.g., 25°C, 40°C, 55°C).[4]
-
-
Change the Stationary Phase: If mobile phase and temperature adjustments fail, the column chemistry may not be suitable.[12]
-
Try a Different Achiral Column: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano phase. These phases offer different interaction mechanisms (e.g., π-π interactions) that can resolve diastereomers that co-elute on a C18 column.[4][12]
-
Use a New Column: Column performance degrades over time. If your column is old, replacing it with a new one of the same type can restore lost resolution.[8]
-
-
Review Other Parameters:
Experimental Protocols
Protocol 1: Method Development for MαNP Diastereomer Separation on Silica Gel
This protocol provides a starting point for developing a normal-phase HPLC method for separating MαNP-derivatized compounds.
-
Column Selection:
-
Use a standard silica gel HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a primary mobile phase system consisting of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Ethanol or Isopropanol).
-
A common starting point is a 95:5 (v/v) mixture of Hexane:Isopropanol.
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector set to a wavelength appropriate for the MαNP chromophore (e.g., 254 nm or 280 nm).
-
Injection Volume: 5-10 µL
-
-
Sample Preparation:
-
Dissolve the dried MαNP diastereomer mixture in the mobile phase or a compatible solvent (e.g., hexane/isopropanol mixture) at a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Optimization:
-
Inject the sample and monitor the chromatogram.
-
If peaks co-elute, systematically adjust the percentage of the polar modifier.
-
To increase retention and potentially improve resolution, decrease the percentage of the polar modifier (e.g., from 5% to 3% isopropanol).
-
To decrease retention, increase the percentage of the polar modifier.
-
-
If resolution is still poor, switch the polar modifier (e.g., from isopropanol to ethanol) as this can alter selectivity.[4]
-
Optimize the column temperature and flow rate as described in the troubleshooting guide to further refine the separation.
-
Data Presentation
The effectiveness of a separation is quantified by the resolution (Rs) between two peaks. A baseline separation is generally considered to be achieved when Rs ≥ 1.5.
Table 1: Example HPLC Conditions and Resulting Resolution for Diastereomer Separations
| Compound Class | Derivatizing Agent | Column Type | Mobile Phase | Resolution (Rs) | Reference |
| Racemic 2-butanol | (S)-(+)-MαNP acid | Silica Gel | Hexane:EtOAc (20:1) | 1.18 | [16] |
| Racemic Acid (5) | (-)-Camphorsultam | Silica Gel | Not Specified | 1.79 | [2] |
| Pyrethroids | N/A | C18 | ACN:MeOH:Water (1:3:1) | 1.6 - 4.5 | [7] |
Note: The data in this table is derived from various sources for illustrative purposes. Optimal conditions for your specific MαNP diastereomers will need to be determined experimentally.
Caption: Key factors influencing chromatographic resolution in HPLC.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. isca.me [isca.me]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. tcichemicals.com [tcichemicals.com]
troubleshooting poor enantiomeric resolution with 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile
Welcome to the technical support center for 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile (MTPN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful use of MTPN as a chiral derivatizing agent for determining enantiomeric excess and absolute configuration.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTPN) and what are its primary applications?
A1: this compound (MTPN) is a chiral derivatizing agent (CDA). It is structurally similar to the well-known Mosher's acid and is used to convert a mixture of enantiomeric alcohols or amines into a mixture of diastereomers. These resulting diastereomers have distinct physical and spectroscopic properties, which allows for their separation and quantification using techniques like NMR spectroscopy (¹H or ¹⁹F NMR) or chromatography (HPLC, GC). This enables the determination of the enantiomeric excess (ee) and the assignment of the absolute configuration of the original chiral analyte.
Q2: How does MTPN compare to other chiral derivatizing agents like Mosher's acid (MTPA)?
A2: MTPN and Mosher's acid are both effective chiral derivatizing agents that operate on a similar principle. The primary difference lies in the functional group at the alpha position to the phenyl ring—MTPN has a nitrile group (-CN), while Mosher's acid has a carboxylic acid group (-COOH), which is typically converted to an acid chloride for derivatization.
Advantages of MTPN may include:
-
Alternative Reactivity: The nitrile group may offer different reactivity profiles and may be less susceptible to certain side reactions compared to the carboxylic acid moiety of Mosher's acid.
-
Unique Spectroscopic Properties: The electronic environment created by the nitrile group can lead to different chemical shift dispersions in the NMR spectra of the resulting diastereomers, which might be advantageous for resolving overlapping signals in complex molecules.
Disadvantages could involve:
-
Stability: The stability of the resulting diastereomeric nitriles might differ from that of Mosher's esters or amides, potentially requiring different handling and analysis conditions. Esters containing a nitrile group have shown varied stability, with some being more stable than others.[1]
-
Derivatization Conditions: The optimal conditions for derivatization with MTPN might differ from those for Mosher's acid and may require specific optimization.
Q3: What are the critical factors to ensure a successful derivatization reaction with MTPN?
A3: Several factors are crucial for a successful derivatization:
-
Purity of Reagents and Solvents: Use high-purity MTPN and ensure that all solvents are anhydrous. Water can react with the derivatizing agent, reducing its effectiveness.[2]
-
Stoichiometry: A molar excess of the MTPN reagent is generally recommended to ensure the reaction goes to completion and to avoid kinetic resolution.[3]
-
Reaction Conditions: The reaction time, temperature, and choice of base (if required) should be optimized for your specific analyte. Room temperature is often a good starting point.[3]
-
Analyte Purity: Impurities in the analyte sample can interfere with the derivatization reaction.
Troubleshooting Guides
Issue 1: Incomplete Derivatization Reaction
Symptoms:
-
Presence of unreacted starting material (alcohol or amine) in the NMR or chromatogram.
-
Lower than expected yield of the derivatized product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent | Increase the molar excess of MTPN. A 5-10 fold excess is a good starting point. For complex matrices, a higher excess may be necessary.[3] |
| Presence of Water | Use anhydrous solvents and reagents. Dry the analyte thoroughly before the reaction.[2] |
| Suboptimal Reaction Conditions | Optimize reaction time and temperature. While room temperature is often sufficient, some sterically hindered analytes may require longer reaction times or slightly elevated temperatures (e.g., 40-50°C).[3] |
| Incorrect pH or Base | For amine derivatization, ensure the conditions are basic enough to deprotonate the amine, making it nucleophilic. The optimal pH is typically between 8 and 10.[3] |
| Interfering Substances | Components in the sample matrix can compete for the derivatizing agent. Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization.[3] |
Troubleshooting Workflow for Incomplete Derivatization
Caption: A step-by-step workflow for troubleshooting incomplete MTPN derivatization.
Issue 2: Poor Resolution of Diastereomer Signals in NMR
Symptoms:
-
Overlapping or poorly resolved signals for the two diastereomers in the ¹H or ¹⁹F NMR spectrum, making accurate integration difficult.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Magnetic Field Strength | Acquire the spectrum on a higher field NMR spectrometer. Higher field strengths increase chemical shift dispersion. |
| Inappropriate Solvent | The choice of solvent can significantly impact the chemical shifts. Try acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, acetone-d₆) to maximize the chemical shift difference (Δδ). |
| Signal Overlap | In ¹H NMR, signals from the analyte may overlap with those of the MTPN moiety. Focus on well-resolved signals for integration. Consider using ¹⁹F NMR, as the trifluoromethyl group of MTPN provides a clean spectroscopic window with high sensitivity.[4] |
| Broad Signals | Peak broadening can reduce resolution. Ensure the sample is free of paramagnetic impurities and that the NMR tube is clean. Optimize shimming. |
Logical Flow for Optimizing NMR Resolution
Caption: Decision tree for improving the resolution of diastereomeric signals in NMR.
Issue 3: Poor Chromatographic Separation (HPLC/GC)
Symptoms:
-
Co-eluting or poorly resolved peaks for the two diastereomers.
-
Peak tailing or fronting, leading to inaccurate integration.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Mobile/Stationary Phase | HPLC: Screen different stationary phases (e.g., C18, Phenyl-Hexyl). Optimize the mobile phase composition (e.g., solvent ratio, buffer pH, additives).[5] GC: Try a different stationary phase with alternative polarity. |
| Incorrect Flow Rate/Temperature | HPLC/GC: Optimize the flow rate and column temperature. Slower flow rates and temperature adjustments can improve resolution.[5] |
| Peak Tailing | This can be caused by secondary interactions with the stationary phase. In HPLC, add a competing base to the mobile phase or use an end-capped column.[6] |
| Peak Broadening | Can be caused by extra-column volume, column overload, or a strong sample solvent. Minimize tubing length, inject a smaller volume or a more dilute sample, and dissolve the sample in the mobile phase if possible.[7] |
| Peak Splitting | May indicate a partially blocked column frit or sample solvent incompatibility. Replace the guard column or filter the sample. Ensure the sample solvent is miscible with the mobile phase.[6] |
Workflow for HPLC/GC Troubleshooting
Caption: Troubleshooting guide for poor chromatographic separation of MTPN derivatives.
Experimental Protocols
General Protocol for Derivatization of a Chiral Alcohol with MTPN for NMR Analysis
This protocol is a general guideline and may require optimization for your specific alcohol.
Materials:
-
Chiral alcohol (~5-10 mg)
-
This compound (MTPN) (1.2 - 2.0 equivalents)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.5 equivalents)
-
Base/Catalyst (e.g., 4-Dimethylaminopyridine (DMAP)) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous aprotic solvent (1 mL)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, C₆D₆)
Procedure:
-
In a dry vial, dissolve the chiral alcohol, MTPN, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (e.g., DCC) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the diastereomeric product by flash column chromatography if necessary.
-
Dissolve the purified product in a suitable deuterated solvent for NMR analysis.
General Protocol for Derivatization of a Chiral Amine with MTPN for HPLC Analysis
This protocol is a general guideline and may require optimization for your specific amine.
Materials:
-
Chiral amine sample
-
MTPN solution (e.g., 10 mg/mL in acetonitrile)
-
Base (e.g., triethylamine (TEA) or a borate buffer solution, pH 9)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Dissolve a known amount of the chiral amine sample in the anhydrous solvent in a reaction vial.
-
Add the base (e.g., TEA, 2-3 equivalents) to the amine solution.
-
Add the MTPN solution in a molar excess (e.g., 5-fold) to the reaction mixture.
-
Vortex the mixture and allow it to react at room temperature for 30-60 minutes. Gentle heating (e.g., 50°C) may be required for less reactive amines.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction by adding the quenching solution.
-
The sample may be directly injected into the HPLC system, or a liquid-liquid extraction can be performed to remove excess reagents and byproducts.
-
For extraction, add an immiscible organic solvent (e.g., ethyl acetate), vortex, and allow the layers to separate. Collect the organic layer, dry it over Na₂SO₄, and evaporate to dryness. Reconstitute the residue in the mobile phase for HPLC analysis.
References
- 1. Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Optimizing Derivatization with α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (Mosher's Acid)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing derivatization reactions with α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, and its more reactive acid chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during derivatization experiments with Mosher's acid (MTPA) or its acid chloride.
Question 1: My derivatization reaction is incomplete, resulting in a low yield of the Mosher's ester or amide. What are the common causes and how can I resolve this?
Answer:
Incomplete derivatization is a frequent challenge. Several factors can contribute to this issue. A primary cause is the presence of moisture in the reaction. Mosher's acid chloride is highly sensitive to water, which will consume the reagent and reduce the yield of the desired derivative. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Another common reason for incomplete reaction is insufficient reagent. A slight molar excess (typically 1.1 to 1.5 equivalents) of Mosher's acid chloride is recommended to ensure the complete conversion of the alcohol or amine.[1] Additionally, suboptimal reaction conditions, such as inadequate reaction time or temperature, can lead to low yields. While many reactions proceed to completion at room temperature within a few hours, sterically hindered substrates may require longer reaction times or gentle heating.[2] Monitoring the reaction progress by thin-layer chromatography (TLC) or proton NMR is advisable to determine the optimal reaction time.[1]
Finally, the purity of the starting materials is critical. Impurities in the alcohol, amine, or solvent can interfere with the reaction. Ensure all reactants and solvents are of high purity before starting the derivatization.
Question 2: I am observing unexpected side products in my reaction mixture. What are these byproducts and how can I minimize their formation?
Answer:
The most common byproduct is the hydrolyzed Mosher's acid, which forms when the acid chloride reacts with residual water. To minimize this, ensure all glassware, solvents, and reagents are scrupulously dried. The use of a non-nucleophilic base like pyridine or triethylamine is essential to scavenge the HCl generated during the reaction, which can otherwise lead to side reactions.[3]
For sensitive substrates, the choice of coupling agent when using Mosher's acid (the carboxylic acid form) is important. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, but can sometimes lead to the formation of urea byproducts which can complicate purification.[1] Using polymer-supported reagents can simplify the workup and minimize byproducts.
Question 3: The NMR spectra of my diastereomeric Mosher's esters/amides show poor resolution, making it difficult to determine the enantiomeric excess or absolute configuration. How can I improve the spectral resolution?
Answer:
Poor spectral resolution can be due to several factors. Firstly, ensure the sample is free of impurities, as these can broaden NMR signals. Purification of the diastereomers by chromatography may be necessary.[2] The choice of NMR solvent can also significantly impact chemical shift dispersion. It is recommended to test different deuterated solvents (e.g., CDCl₃, C₆D₆, acetonitrile-d₃) to find the one that provides the best separation of the key signals.
Recording the NMR spectrum at a higher magnetic field strength will generally improve resolution. Additionally, for Mosher's esters and amides, both ¹H and ¹⁹F NMR spectroscopy can be utilized. The trifluoromethyl group provides a strong singlet in the ¹⁹F NMR spectrum for each diastereomer, and the chemical shift difference is often larger and clearer than in the ¹H NMR spectrum, simplifying the determination of enantiomeric excess.[4][5]
Question 4: My Mosher's ester or amide derivative appears to be unstable and decomposes during purification or analysis. What can I do to prevent this?
Answer:
Mosher's esters and amides can be susceptible to hydrolysis, especially under acidic or basic conditions.[6][7][8][9] During workup, it is important to use neutral or mildly acidic/basic washes and to avoid prolonged exposure to strong acids or bases. After purification, the derivatives should be stored in a dry, cool, and dark place. For long-term storage, keeping them under an inert atmosphere is recommended. If instability is a persistent issue, consider performing the derivatization and NMR analysis in the same NMR tube to minimize handling and potential degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the difference between using Mosher's acid and Mosher's acid chloride for derivatization?
A1: Mosher's acid chloride is generally more reactive than Mosher's acid and is often preferred for derivatization as it reacts directly with alcohols and amines without the need for a coupling agent.[10] When using Mosher's acid, a coupling agent such as DCC or EDC is required to activate the carboxylic acid for reaction with the alcohol or amine.[1]
Q2: How do I choose between (R)- and (S)-Mosher's acid chloride for my experiment?
A2: For determining the enantiomeric excess, using a single enantiomer of Mosher's acid chloride is sufficient. However, for determining the absolute configuration of a chiral alcohol or amine, it is necessary to prepare derivatives using both (R)- and (S)-Mosher's acid chloride and compare their NMR spectra.[11]
Q3: What is the role of pyridine in the derivatization reaction?
A3: Pyridine is a commonly used non-nucleophilic base in Mosher's ester and amide formation. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol/amine and Mosher's acid chloride.[3] This prevents the HCl from protonating the starting amine or causing other unwanted side reactions.
Q4: Can I use Mosher's acid derivatization for primary alcohols?
A4: While Mosher's acid analysis is most commonly used for secondary alcohols and primary/secondary amines, it can be applied to primary alcohols. However, the interpretation of the NMR data for primary alcohol derivatives can be more complex.[5]
Q5: How do I remove excess Mosher's acid and other byproducts after the reaction?
A5: The reaction mixture can be purified using standard techniques such as column chromatography on silica gel.[2] A simple workup procedure often involves washing the organic layer with dilute acid (to remove pyridine), followed by a wash with a weak base (like sodium bicarbonate solution to remove unreacted Mosher's acid), and finally with brine.
Experimental Protocols
Protocol 1: Derivatization of a Chiral Secondary Alcohol with Mosher's Acid Chloride
This protocol describes the preparation of Mosher's esters for the determination of absolute configuration and enantiomeric excess.[1]
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion, which can be monitored by TLC or ¹H NMR.[1]
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate the corresponding signals for each diastereomer.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.
-
Protocol 2: Derivatization of a Chiral Primary Amine with Mosher's Acid
This protocol outlines the formation of Mosher's amides using Mosher's acid and a coupling agent.[1]
Materials:
-
Chiral amine (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Coupling agent (e.g., DCC or EDC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.
-
Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid.
-
Add one equivalent of the coupling agent (e.g., DCC).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.[1]
-
-
Preparation of (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.
-
Assign the relevant signals and perform the analysis as described for the Mosher's ester protocol.
-
Data Presentation
Table 1: Typical Reaction Conditions for Mosher's Ester/Amide Formation
| Parameter | Alcohols | Amines |
| Derivatizing Agent | (R)- or (S)-Mosher's acid chloride | (R)- or (S)-Mosher's acid chloride or Mosher's acid with a coupling agent |
| Molar Equivalents of Reagent | 1.1 - 1.5 equivalents | 1.1 - 1.5 equivalents |
| Base | Pyridine or Triethylamine | Pyridine or Triethylamine |
| Solvent | Anhydrous CDCl₃, C₆D₆, or CH₂Cl₂ | Anhydrous CDCl₃, C₆D₆, or CH₂Cl₂ |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Presence of water | Use anhydrous solvents and reagents; perform under inert atmosphere. |
| Insufficient reagent | Use a slight molar excess (1.1-1.5 eq.) of Mosher's acid chloride. | |
| Suboptimal reaction time/temp | Monitor reaction by TLC/NMR; consider longer reaction time or gentle heating for hindered substrates. | |
| Side Product Formation | Hydrolysis of acid chloride | Ensure anhydrous conditions. |
| Byproducts from coupling agents | Use polymer-supported reagents for easier purification. | |
| Poor NMR Resolution | Impurities in the sample | Purify the diastereomers by chromatography. |
| Inappropriate NMR solvent | Test different deuterated solvents for optimal signal separation. | |
| Derivative Instability | Hydrolysis | Avoid strong acids/bases during workup; store in a dry, cool, dark place. |
Visualizations
Caption: Experimental workflow for Mosher's acid derivatization.
Caption: Logic of absolute configuration determination with Mosher's acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Retort [www1.udel.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. tsfx.edu.au [tsfx.edu.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Mosher's acid - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
common side reactions with 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile. The information is designed to help identify and mitigate common side reactions and impurities that may be encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side reactions when working with this compound?
A1: Based on the structure of the molecule, the most common potential side reactions include:
-
Hydrolysis of the nitrile group: This can occur under acidic or basic conditions, leading to the formation of the corresponding amide (2-methoxy-2-phenyl-3,3,3-trifluoropropanamide) or carboxylic acid (2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid).
-
Elimination of methanol: This reaction is typically promoted by base and/or heat and results in the formation of 2-phenyl-3,3,3-trifluoroacrylonitrile.
-
Cleavage of the methoxy group: Strong acids or Lewis acids can potentially cleave the methoxy ether, leading to the formation of a hydroxyl group.
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Racemization: As the molecule is a nitrile analogue of Mosher's acid, the stereocenter at the carbon bearing the methoxy and phenyl groups is susceptible to racemization, particularly under basic or acidic conditions.
Q2: What are the likely impurities to be found in a sample of this compound?
A2: Impurities can arise from the synthetic route or from degradation of the product. Common impurities may include:
-
Unreacted starting materials from the synthesis.
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The side products mentioned in Q1 (amide, carboxylic acid, elimination product).
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Solvents used in the synthesis and purification steps.
Q3: How can I minimize the hydrolysis of the nitrile group?
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions and to avoid strong acids or bases, especially at elevated temperatures. If the reaction conditions must be acidic or basic, using milder reagents and lower temperatures can help reduce the extent of hydrolysis.
Q4: What conditions favor the elimination of methanol?
A4: The elimination of methanol is an E1 or E2 reaction that is favored by the presence of a strong, non-nucleophilic base and/or high temperatures. To avoid this side reaction, it is recommended to use mild bases when necessary and to maintain the reaction temperature as low as possible.
Troubleshooting Guides
Issue 1: Presence of an Amide or Carboxylic Acid Impurity
Symptoms:
-
Unexpected peaks in NMR or LC-MS analysis corresponding to the mass of the amide or carboxylic acid derivative.
-
Changes in the physical properties of the product, such as melting point or solubility.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Exposure to moisture | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Use of acidic or basic reagents | If possible, select neutral reaction conditions. If acid or base is required, use the mildest possible reagent for the shortest possible time. Consider using a non-aqueous workup. |
| Prolonged reaction or workup times | Minimize the duration of the reaction and workup, especially if acidic or basic conditions are present. |
| High temperatures | Perform the reaction and purification at the lowest effective temperature. |
Experimental Protocol: Anhydrous Reaction Setup
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All glassware should be placed in an oven at >120°C for at least 4 hours before use.
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Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
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Use septa and syringes for the transfer of anhydrous solvents and reagents.
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If a reaction needs to be stirred for an extended period, maintain a positive pressure of inert gas.
Issue 2: Formation of an Unsaturated Nitrile by-product
Symptoms:
-
A peak in the GC-MS or LC-MS corresponding to the mass of 2-phenyl-3,3,3-trifluoroacrylonitrile.
-
Signals in the 1H NMR spectrum in the olefinic region.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of a strong base | Use a weaker, non-nucleophilic base if a base is necessary. Examples include proton sponges or hindered amine bases. |
| High reaction temperature | Maintain the reaction temperature at the lowest possible level that allows for a reasonable reaction rate. |
| Prolonged reaction time | Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. |
Issue 3: Loss of Optical Purity (Racemization)
Symptoms:
-
For an enantiomerically pure sample, the appearance of the other enantiomer is observed by chiral HPLC or NMR analysis with a chiral shift reagent.
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A decrease in the measured optical rotation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of acid or base | The stereocenter is sensitive to both acidic and basic conditions which can catalyze enolization and subsequent racemization. Maintain neutral pH throughout the synthesis and purification. |
| Elevated temperatures | High temperatures can accelerate the rate of racemization. |
Visualizing Troubleshooting Workflows
Caption: A flowchart for identifying and addressing common impurities.
Signaling Pathway for Side Product Formation
Caption: Conditions leading to common side products.
Technical Support Center: Purification of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile and its derivatives. These guidelines are designed to assist in optimizing purification protocols, improving yield, and ensuring high purity of the final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary purification techniques for this class of compounds are silica gel column chromatography and recrystallization. Due to the presence of the trifluoromethyl group, specialized techniques such as fluorinated solid-phase extraction (F-SPE) or preparative HPLC with a fluorinated stationary phase may also be employed for challenging separations.
Q2: What are the likely impurities in a crude sample of a this compound derivative?
A2: Common impurities may include unreacted starting materials, reagents from the synthetic steps (such as trifluoromethylating agents), and side-products. Depending on the synthetic route, potential side-products could arise from incomplete reactions or the reaction of intermediates. For instance, in syntheses analogous to Mosher's acid, related esters or acids could be present.
Q3: My compound, a this compound derivative, is an oil and won't crystallize. What should I do?
A3: Many fluorinated compounds, including some derivatives of this compound, may exist as oils at room temperature. If a solid is expected, the presence of impurities could be inhibiting crystallization. Further purification by column chromatography is recommended. If the compound is inherently an oil, purification should be carried out using chromatographic methods or distillation under reduced pressure if the compound is thermally stable.
Q4: Are there any special considerations for handling and storing purified this compound derivatives?
A4: These compounds should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to prevent contamination and degradation. They should be kept away from strong oxidizing agents. Due to their fluorinated nature, they are generally stable, but it is good practice to store them under an inert atmosphere (e.g., argon or nitrogen) if they are to be kept for extended periods.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Compound is too polar and is irreversibly adsorbed onto the silica gel.2. Compound is volatile and is lost during solvent removal.3. Inappropriate solvent system. | 1. Consider using a less polar stationary phase like alumina or a fluorinated stationary phase.2. Use a lower temperature for solvent evaporation under reduced pressure.3. Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of 0.2-0.4. |
| Co-elution of Impurities | 1. The polarity of the desired compound and impurities are very similar.2. The column is overloaded. | 1. Try a different solvent system with varying polarity or a different stationary phase to alter selectivity.2. Preparative HPLC, potentially with a fluorinated column, may offer better resolution.3. Reduce the amount of crude material loaded onto the column. |
| Streaking or Tailing on TLC/Column | 1. The compound is acidic or basic and is interacting strongly with the silica gel.2. The compound is not fully dissolving in the mobile phase. | 1. Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).2. Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase before loading onto the column. |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. Presence of impurities. | 1. Choose a lower-boiling point solvent.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Attempt to purify the compound further by column chromatography before recrystallization. |
| No Crystal Formation Upon Cooling | 1. The solution is not supersaturated (too much solvent used).2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and then try cooling again.2. Try a two-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an "anti-solvent") until the solution becomes turbid, then warm slightly to clarify and cool slowly. A common system for similar compounds is hexane/ethyl acetate.[1] |
| Low Yield of Recovered Crystals | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.2. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for each specific derivative.
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TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find an eluent that gives the desired compound an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
-
Fraction Collection:
-
Collect fractions and monitor the elution of the compound by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified product.
-
General Protocol for Recrystallization
This protocol is a general guideline and should be optimized for each specific derivative.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. For compounds similar to the target molecule, a hexane:ethyl acetate mixture has been shown to be effective.[1]
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot recrystallization solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution by gravity through a pre-warmed funnel.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum.
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Data Presentation
Table 1: Comparison of Purification Techniques for Structurally Similar Compounds
| Purification Technique | Compound Type | Typical Solvent System | Purity Achieved | Reference |
| Column Chromatography | α-hydroxy-α-trifluoromethylated esters | Not specified | Optically pure diastereomers isolated | [2] |
| Crystallization | Heterocyclic Mosher's acid analogues | Hexane:Ethyl Acetate (5:1) | Crystalline solid | [1] |
Note: Data specific to this compound derivatives is limited in the public domain. The data presented is for structurally related compounds and should be used as a guideline.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
stability issues of MαNP esters and storage recommendations
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of MαNP (2-methoxy-2-(1-naphthyl)propionic acid) esters. It includes troubleshooting guides and frequently asked questions to ensure the successful application of these reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are MαNP esters and what are their primary applications?
A1: MαNP esters are diastereomeric esters formed by the reaction of a chiral alcohol with MαNP acid. They are primarily used as chiral derivatizing agents for the determination of the absolute configuration and enantiomeric purity of chiral alcohols using ¹H NMR spectroscopy and HPLC. The naphthalene ring in the MαNP moiety provides strong anisotropic effects in NMR, leading to significant chemical shift differences between the diastereomers, which facilitates analysis.
Q2: What are the main stability concerns for MαNP esters?
A2: The primary stability concern for MαNP esters is hydrolysis. The ester linkage is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions, to regenerate the alcohol and MαNP acid. This degradation can impact the accuracy of quantitative analyses and the success of chiral separations.
Q3: How should MαNP acid and its esters be stored?
A3: To minimize degradation, MαNP acid and its esters should be stored in a cool, dry environment. A desiccator at or below room temperature is recommended. It is crucial to protect these compounds from moisture and atmospheric humidity. Inert gas (e.g., argon or nitrogen) can be used to blanket the solids for long-term storage.
Q4: What solvents are recommended for working with MαNP esters?
A4: Anhydrous solvents should be used for all reactions and analyses involving MαNP esters to prevent hydrolysis. Solvents should be freshly dried and handled under an inert atmosphere. Common solvents for derivatization reactions include anhydrous dichloromethane (DCM) or chloroform, often with a non-nucleophilic base like pyridine or DMAP.
Q5: Can MαNP esters be used in aqueous solutions?
A5: Direct use in aqueous solutions is not recommended due to the high risk of hydrolysis. If subsequent steps require an aqueous environment, the MαNP ester should first be isolated and purified before being introduced to the aqueous phase, and exposure time should be minimized.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete derivatization reaction (unreacted alcohol observed in NMR/HPLC). | 1. Insufficient MαNP acid or coupling reagent. 2. Presence of moisture in the reaction. 3. Steric hindrance of the alcohol. | 1. Use a slight excess (1.1-1.5 equivalents) of MαNP acid and coupling reagents (e.g., DCC, EDC). 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Increase reaction time and/or temperature. Consider using a more potent coupling reagent. |
| Appearance of MαNP acid peak in NMR/HPLC after purification of the ester. | 1. Hydrolysis of the MαNP ester during workup or storage. 2. Incomplete removal of excess MαNP acid during purification. | 1. Minimize exposure to water during workup. Use anhydrous solvents for extraction and chromatography. Store the purified ester under dry conditions. 2. Optimize purification conditions (e.g., silica gel chromatography with a suitable solvent system). A mild basic wash (e.g., saturated NaHCO₃) during workup can help remove unreacted MαNP acid, but be cautious of promoting ester hydrolysis. |
| Poor resolution of diastereomeric MαNP esters in HPLC. | 1. Suboptimal HPLC conditions. 2. On-column degradation. | 1. Optimize the mobile phase composition (e.g., hexane/isopropanol or hexane/ethyl acetate). Adjust the flow rate and column temperature. Consider using a different chiral stationary phase if necessary. 2. Ensure the mobile phase is free of water. Use fresh, high-purity solvents. |
| Extra, unexpected peaks in the NMR spectrum. | 1. Presence of impurities in the starting alcohol or MαNP acid. 2. Side reactions during derivatization. 3. Degradation of the MαNP ester. | 1. Check the purity of starting materials by NMR or other analytical techniques before the reaction. 2. Ensure the reaction is run under an inert atmosphere and at the recommended temperature to avoid side reactions. 3. Re-purify the MαNP ester and re-acquire the NMR spectrum. |
Experimental Protocols
General Protocol for Derivatization of a Secondary Alcohol with MαNP Acid
This protocol outlines a general procedure for the formation of MαNP esters for NMR analysis.
Materials:
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Chiral alcohol
-
(R)- or (S)-MαNP acid (1.1 eq)
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Dicyclohexylcarbodiimide (DCC) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
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Anhydrous dichloromethane (DCM)
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Anhydrous workup and purification solvents (e.g., diethyl ether, hexane, ethyl acetate)
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous Na₂SO₄ or MgSO₄
Procedure:
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Dissolve the chiral alcohol (1.0 eq), MαNP acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., argon).
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Cool the solution to 0 °C in an ice bath.
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Add DCC (1.2 eq) to the solution.
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Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction by TLC or HPLC.
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Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude MαNP ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
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Characterize the purified ester by NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the derivatization of a chiral alcohol with MαNP acid.
enhancing NMR signal resolution for MαNP ester analysis
Welcome to the technical support center for enhancing Nuclear Magnetic Resonance (NMR) signal resolution in the analysis of 2-methoxy-2-(1-naphthyl)propionic acid (MαNP) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring high-quality, high-resolution NMR spectra for accurate stereochemical analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of MαNP esters, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Poor Resolution and Broad Peaks in ¹H NMR Spectrum
Q: My ¹H NMR signals, particularly those of the alcohol moiety, are broad and poorly resolved. What could be the cause and how can I fix it?
A: Broad peaks in the NMR spectrum of MαNP esters can arise from several factors, often related to sample preparation and the inherent properties of the molecule.
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Potential Cause 1: Sample Concentration is too high.
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Explanation: MαNP esters, with their large aromatic naphthyl groups, have a tendency to aggregate at high concentrations in less polar solvents like CDCl₃. This aggregation leads to slower molecular tumbling, which in turn results in broader NMR signals.[1]
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Solution: Prepare a more dilute sample. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is often sufficient. If signal-to-noise is a concern with a more dilute sample, increase the number of scans.[1]
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Potential Cause 2: Poor Magnetic Field Homogeneity (Shimming).
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Explanation: An improperly shimmed magnet will result in a non-uniform magnetic field across the sample, a primary cause of broad spectral lines.
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Solution: Carefully shim the spectrometer before acquiring data. If your institution's spectrometer has an auto-shimming routine, utilize it. For manual shimming, focus on adjusting the Z1 and Z2 shims to optimize the peak shape of a strong solvent or reference signal.
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Potential Cause 3: Presence of Particulate Matter.
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Explanation: Undissolved material or dust in the NMR tube disrupts the magnetic field homogeneity.
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Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended particles.
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Potential Cause 4: Chemical Exchange.
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Explanation: If there are exchangeable protons (e.g., from residual water or alcohol), they can lead to peak broadening.
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Solution: Use high-purity deuterated solvents and ensure your glassware is scrupulously dry. Adding a small amount of D₂O can sometimes help by exchanging with labile protons, causing their signals to disappear or sharpen.
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Issue 2: Signal Overlap Complicating Spectral Interpretation
Q: The signals of my chiral molecule's protons are overlapping, making it difficult to assign them and calculate the crucial Δδ (delta delta) values. What can I do?
A: Signal overlap is a common challenge, especially with complex analytes. Several strategies can be employed to resolve these signals.
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Potential Cause 1: Insufficient Spectrometer Field Strength.
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Explanation: Lower field spectrometers (e.g., 300 MHz) provide less signal dispersion compared to higher field instruments (e.g., 600 MHz or above).
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Solution: If available, use a higher field NMR spectrometer. The chemical shift dispersion increases with the magnetic field strength, which can resolve overlapping multiplets.
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-
Potential Cause 2: Suboptimal Solvent Choice.
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Explanation: The chemical shifts of protons in MαNP esters are sensitive to the solvent due to specific solvent-solute interactions that can alter the ester's conformation.[2][3] Changing the solvent can change the relative positions of signals.
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Solution: Try acquiring the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ often induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to chloroform-d, which can resolve overlapping signals.
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-
Potential Cause 3: Limitations of 1D NMR.
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Explanation: A standard 1D ¹H NMR spectrum may not have enough resolving power for complex spin systems.
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Solution 1: 2D NMR Spectroscopy. Employ two-dimensional NMR techniques to resolve correlations.
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COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are J-coupled (typically through 2-3 bonds), helping to trace out spin systems and assign protons that are adjacent to one another.[4][5][6]
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TOCSY (Total Correlation Spectroscopy): Useful for identifying all protons within a coupled spin system, even if they are not directly coupled.[4][5]
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space (through-space interactions), which is invaluable for confirming stereochemical assignments.[6][7]
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-
Solution 2: Pure Shift NMR. This is an advanced 1D NMR technique that collapses complex multiplets into singlets, dramatically increasing spectral resolution and simplifying analysis.[7]
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Issue 3: Inaccurate Quantitative Analysis (Integration)
Q: I am trying to determine the enantiomeric excess (ee), but the signal integrations for the two diastereomers are not reliable. Why might this be happening?
A: Accurate integration is critical for quantitative NMR (qNMR) and relies on proper experimental setup.
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Potential Cause 1: Incomplete T₁ Relaxation.
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Explanation: For accurate quantification, the nuclei must fully relax back to their equilibrium state between successive scans. The time for this is governed by the spin-lattice relaxation time (T₁). If the relaxation delay (D1) is too short, signals for nuclei with different T₁ values will have different saturation levels, leading to inaccurate integrals. Aromatic protons and quaternary carbons often have longer T₁ values.
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Solution: Ensure the repetition time (acquisition time + relaxation delay) is at least 5 times the longest T₁ of the signals you wish to integrate. A good starting point for the relaxation delay (D1) in ¹H NMR is 5-10 seconds. For critical applications, a T₁ inversion-recovery experiment should be performed to measure the T₁ values of the key protons.[8]
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-
Potential Cause 2: Poor Baseline and Phasing.
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Explanation: An uneven baseline or incorrect phasing of the spectrum will lead to significant integration errors.
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Solution: Carefully perform manual phase and baseline correction on your spectrum before integrating. Automated routines can sometimes be insufficient, especially for complex spectra.
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Potential Cause 3: Low Signal-to-Noise Ratio (S/N).
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Explanation: It is difficult to accurately integrate peaks that are not well-defined above the baseline noise.
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Solution: Increase the number of scans to improve the S/N. The S/N ratio increases with the square root of the number of scans. A minimum S/N of 250:1 is often recommended for a 1% precision in integration.[9]
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Frequently Asked Questions (FAQs)
Q1: Why is MαNP acid a good chiral derivatizing agent for NMR analysis? A1: MαNP acid is effective for several reasons. Firstly, its naphthalene ring has a large diamagnetic anisotropy, which means it creates a strong shielding/deshielding effect on nearby protons in the chiral analyte it is attached to. This leads to large chemical shift differences (Δδ) between the resulting diastereomers, making them easier to resolve and quantify.[10] Secondly, the chiral center in MαNP acid is a quaternary carbon, which means it is not susceptible to racemization during the derivatization reaction.[10]
Q2: How do I choose the best deuterated solvent for my MαNP ester analysis? A2: Chloroform-d (CDCl₃) is the most common starting point due to its good solubilizing power for many organic compounds. However, the conformation of the MαNP ester, and thus the observed chemical shifts, can be solvent-dependent.[2][3] If you experience signal overlap in CDCl₃, consider using benzene-d₆ (C₆D₆). The aromatic nature of benzene-d₆ can cause significant shifts in the proton resonances of the analyte, often resolving overlapping signals. For more polar analytes, acetone-d₆ or acetonitrile-d₃ may be suitable alternatives.[11][12][13]
Q3: What is the Δδ value and how is it used? A3: The Δδ value is the difference in the chemical shift of a specific proton in the two diastereomeric esters. It is calculated as: Δδ = δ(S-MαNP ester) - δ(R-MαNP ester) (or vice-versa, as long as it is consistent). By analyzing the sign (+ or -) of the Δδ values for various protons on the chiral substrate and comparing them to established models (like the MαNP ester sector rule), the absolute configuration of the original alcohol can be determined.[10]
Q4: Do I need to prepare both the (R)- and (S)-MαNP esters for the analysis? A4: Preparing both diastereomers provides the most reliable data for determining the absolute configuration by allowing for a direct comparison and calculation of Δδ values.[10] However, for simply determining enantiomeric excess (ee), derivatization with a single enantiomer of MαNP acid is sufficient, as the two resulting diastereomers will (ideally) give separate signals that can be integrated.
Q5: How many scans are typically needed for a good ¹H NMR spectrum of an MαNP ester? A5: This depends on the sample concentration. For a sample of 5-10 mg in 0.5 mL of solvent, 16 to 32 scans are often sufficient to achieve a good signal-to-noise ratio.[14] If the sample is more dilute, or if you need very high S/N for accurate integration, you may need to acquire 128 scans or more.
Data Presentation
The effectiveness of MαNP acid as a chiral derivatizing agent is demonstrated by the significant chemical shift differences (Δδ) observed for the protons of the alcohol moiety. Below is a table summarizing typical ¹H NMR data for the MαNP esters of (S)-2-butanol, illustrating the calculation of Δδ.
Table 1: Example ¹H NMR Data for (R)- and (S)-MαNP Esters of 2-Butanol
| Proton Assignment (in 2-butanol moiety) | δ (ppm) for (R)-MαNP Ester | δ (ppm) for (S)-MαNP Ester | Δδ (δ(S) - δ(R)) (ppm) |
| CH₃ (terminal methyl) | 1.11 | 0.87 | -0.24 |
| CH (methine) | 4.82 | 4.85 | +0.03 |
| CH₂ (methylene) | 1.21 | 1.39 | +0.18 |
| CH₃ (of methylene's ethyl) | - | - | - |
| (Note: Data is illustrative, based on published examples. Actual chemical shifts may vary depending on solvent and spectrometer frequency.)[10] |
Experimental Protocols
Protocol 1: Derivatization of a Chiral Secondary Alcohol with MαNP Acid
This protocol describes a general method for preparing an MαNP ester for NMR analysis.
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Reagents and Materials:
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Chiral alcohol (approx. 5 mg)
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(R)- or (S)-MαNP acid (1.1 equivalents)
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Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (1.2 equivalents)
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4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
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Anhydrous dichloromethane (DCM) or another suitable solvent (approx. 1 mL)
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Small reaction vial with a magnetic stir bar
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Silica gel for purification (if necessary)
-
-
Procedure:
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In a clean, dry vial, dissolve the chiral alcohol and MαNP acid in anhydrous DCM.
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Add DMAP to the solution.
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While stirring, add DCC to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
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Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
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Once the reaction is complete, filter the mixture to remove the DCU precipitate.
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Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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If necessary, purify the crude ester by flash column chromatography on silica gel.
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Thoroughly dry the final product under high vacuum to remove all residual solvents before preparing the NMR sample.
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Protocol 2: Optimized ¹H NMR Acquisition for MαNP Ester Analysis
This protocol outlines key parameters for acquiring a high-resolution 1D ¹H NMR spectrum suitable for both structural confirmation and quantitative analysis.
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Sample Preparation:
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Accurately weigh 1-5 mg of the purified MαNP ester.
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Dissolve in 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean vial.
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Filter the solution into a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup and Acquisition Parameters:
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to achieve optimal magnetic field homogeneity.
-
Pulse Width (p1): Use a calibrated 90° pulse width.
-
Spectral Width (sw): Set the spectral width to encompass all proton signals, typically from -1 to 10 ppm.
-
Acquisition Time (at): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has sufficiently decayed. This is crucial for good resolution.[9][15]
-
Relaxation Delay (d1): For quantitative analysis, set this to at least 5 times the longest T₁ of interest. A value of 10 seconds is a conservative and safe starting point.[8]
-
Number of Scans (ns): Start with 16 or 32 scans. Increase as needed to achieve the desired signal-to-noise ratio.[14]
-
Receiver Gain (rg): Use the auto-gain setting on the spectrometer to prevent signal clipping and maximize dynamic range.
-
-
Processing:
-
Apply a gentle exponential window function (e.g., lb = 0.3 Hz) to improve the signal-to-noise ratio without significantly broadening the lines.
-
Perform careful manual Fourier transformation, phasing, and baseline correction.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. Quantitative 1H NMR optimization for high-throughput metabolite analysis in industrial bioprocess monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. benchchem.com [benchchem.com]
- 15. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
Technical Support Center: 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile (MTPN) Derivatization
Welcome to the technical support center for 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile (MTPN). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of MTPN as a derivatizing agent, with a particular focus on addressing incomplete derivatization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTPN) and what are its primary applications?
A1: this compound (MTPN) is a chiral derivatizing agent. It is primarily used to convert chiral amines and alcohols into diastereomeric derivatives. This allows for the determination of enantiomeric purity and the separation of enantiomers using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Q2: What is the general mechanism of derivatization with MTPN?
A2: The derivatization reaction with MTPN involves the nucleophilic attack of an amine or alcohol on the nitrile group of MTPN. This reaction is typically facilitated by a base and results in the formation of a stable addition product. The trifluoromethyl group in MTPN enhances its reactivity and can improve the chromatographic properties of the resulting derivatives.
Q3: Why is complete derivatization important?
A3: Complete derivatization is crucial for accurate quantitative analysis. Incomplete reactions can lead to an underestimation of the analyte concentration and, in the case of chiral analysis, can result in inaccurate determination of the enantiomeric excess (ee). This is because the unreacted analyte and the derivatized product may have different detector responses and chromatographic behaviors.
Q4: Can MTPN be used for both primary and secondary amines?
A4: MTPN is most effective for the derivatization of primary amines. While it can react with secondary amines, the reaction is often slower and may require more forcing conditions due to steric hindrance. For sterically hindered secondary amines, incomplete derivatization is a more common issue.
Troubleshooting Guide
Incomplete derivatization is a common challenge encountered when using MTPN. The following guide provides a structured approach to troubleshooting and resolving these issues.
Problem: Low or no product formation.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inactive Reagent | - Verify the purity and integrity of the MTPN reagent. Consider purchasing a new batch if degradation is suspected.- Store MTPN under anhydrous conditions and protect it from moisture. |
| Sub-optimal Reaction Temperature | - While many reactions proceed at room temperature, some may require gentle heating (e.g., 40-60°C) to overcome activation energy barriers.[1] - Conversely, excessive heat can lead to degradation of the analyte or reagent. |
| Incorrect Solvent | - Ensure the solvent is anhydrous and compatible with the reaction. Aprotic solvents like acetonitrile, dichloromethane, or tetrahydrofuran are often suitable.- The polarity of the solvent can influence reaction rates; empirical testing of different solvents may be necessary. |
| Presence of Water or Protic Solvents | - MTPN can react with water, which will compete with the analyte and reduce the yield of the desired derivative. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Insufficient Reaction Time | - The time required for complete derivatization can vary depending on the analyte. Monitor the reaction progress over time (e.g., at 30 min, 1h, 2h, 4h) to determine the optimal reaction time. |
Problem: Inconsistent or non-reproducible results.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Variable Reagent Concentration | - Prepare fresh solutions of MTPN and the analyte for each set of experiments to ensure consistent concentrations. |
| Inadequate Mixing | - Ensure the reaction mixture is homogenous. Use a vortex mixer or magnetic stirrer, especially for viscous samples or suspensions. |
| Fluctuations in Temperature | - Use a temperature-controlled heating block or water bath to maintain a consistent reaction temperature. |
| Matrix Effects | - If analyzing complex samples, matrix components may interfere with the derivatization reaction. Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. |
Problem: Presence of side products.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Reaction with Interfering Functional Groups | - If the analyte contains other nucleophilic groups, they may also react with MTPN. Protecting these groups prior to derivatization may be necessary. |
| Degradation of Analyte or Product | - Harsh reaction conditions (e.g., high temperature, strong base) can lead to the degradation of the analyte or the newly formed derivative. Use milder conditions where possible. |
| Racemization | - For chiral analyses, the use of a strong base or prolonged reaction times can sometimes lead to racemization of the chiral center. Use a non-nucleophilic, sterically hindered base and optimize the reaction time to minimize this risk.[2] |
Experimental Protocols
The following are general protocols for the derivatization of primary amines and alcohols with MTPN. These should be considered as starting points and may require optimization for specific analytes.
Protocol 1: Derivatization of Primary Amines with MTPN
Materials:
-
Primary amine sample
-
This compound (MTPN)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a stock solution of MTPN in the chosen anhydrous solvent (e.g., 10 mg/mL). Prepare a stock solution of the base in the same solvent (e.g., 10% v/v).
-
Reaction Setup:
-
To the dry amine sample, add 200 µL of the anhydrous solvent.
-
Add a 1.5 to 2-fold molar excess of the MTPN solution to the vial.
-
Add a 2 to 3-fold molar excess of the base solution to the vial.
-
-
Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial in a heating block or water bath set to the desired temperature (start with room temperature and optimize as needed, e.g., 40-60°C).
-
Reaction Time: Allow the reaction to proceed for 1-2 hours. Monitor the reaction progress by analyzing aliquots at different time points.
-
Work-up (optional): If necessary, the reaction can be quenched by the addition of a small amount of water or a dilute acid. The derivatized product can then be extracted with an organic solvent.
-
Analysis: Analyze the resulting solution directly by GC or HPLC.
Protocol 2: Derivatization of Alcohols with MTPN
Materials:
-
Alcohol sample
-
This compound (MTPN)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide)
-
Reaction vials with PTFE-lined caps
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: In a flame-dried reaction vial under an inert atmosphere, dissolve a known amount of the alcohol sample in the anhydrous solvent.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a slight excess (1.1 equivalents) of the strong base portion-wise. Stir the mixture at 0°C for 15-30 minutes to ensure complete formation of the alkoxide.
-
Reagent Addition: Add a 1.2 to 1.5-fold molar excess of MTPN to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC, GC, or LC). Gentle heating may be required for less reactive alcohols.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by chromatography if necessary before analysis by GC or HPLC.
Visualizations
References
challenges in the scale-up of reactions involving 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important fluorinated intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A common and scalable approach involves the reaction of a suitable precursor like 2-phenyl-3,3,3-trifluoropropionitrile with a methylating agent in the presence of a base. Another potential route could be the reaction of an appropriate benzyl halide with an alkali metal cyanide.[3] The choice of route for industrial production often depends on factors like raw material cost, reaction safety, and waste disposal.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
Handling reagents like sodium cyanide requires a well-ventilated area, and appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is mandatory.[4][5] The reaction may be exothermic, necessitating careful temperature control to prevent runaways. It is also crucial to avoid the formation of dust and aerosols and to use non-sparking tools.[4] A thorough risk assessment should be conducted before commencing any scale-up activities.
Q3: What are the likely impurities to be encountered, and how can they be minimized?
Potential impurities could arise from side reactions such as hydrolysis of the nitrile group or incomplete methylation. The purity of starting materials is also critical. To minimize impurities, it is important to control reaction parameters like temperature, reaction time, and stoichiometry of reagents. Using a continuous flow synthesis approach can sometimes reduce side reactions through precise temperature control.[5]
Q4: What are the recommended storage and handling conditions for this compound?
The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] It should be kept away from heat sources, open flames, and incompatible substances such as strong oxidizing agents.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | - Incomplete reaction- Suboptimal reaction temperature- Poor mixing- Degradation of product | - Monitor reaction progress using techniques like TLC or HPLC.- Optimize temperature profile for the reaction.- Ensure efficient stirring, especially in larger reactors.- Investigate potential degradation pathways and adjust work-up procedure. |
| High Impurity Levels | - Presence of impurities in starting materials- Side reactions due to incorrect stoichiometry or temperature- Insufficient purification | - Analyze starting materials for purity before use.- Carefully control the addition rate and ratio of reactants.- Optimize the purification method (e.g., distillation, chromatography). Consider using a more efficient purification technique like fractional distillation under reduced pressure. |
| Difficulty in Product Isolation | - Formation of an emulsion during work-up- High volatility of the product | - Use appropriate solvents and consider adding a brine wash to break emulsions.- For volatile products, use cooled receiving flasks during distillation and handle with care to minimize loss. |
| Inconsistent Results Between Batches | - Variation in raw material quality- Inconsistent reaction conditions- Poor process control | - Establish strict specifications for all raw materials.- Implement robust process controls for critical parameters like temperature, pressure, and addition rates.- Maintain detailed batch records to track any deviations. |
Experimental Protocols (Illustrative Examples)
Note: The following protocols are illustrative and should be optimized for specific laboratory or plant conditions.
Synthesis of this compound
This illustrative procedure is based on the methylation of a precursor.
-
Reaction Setup: A 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser is charged with 2-phenyl-3,3,3-trifluoropropionitrile (1 mol) and anhydrous Tetrahydrofuran (THF) (500 mL) under a nitrogen atmosphere.
-
Base Addition: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 mol, 60% dispersion in mineral oil) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Methylation: After the addition of the base is complete, the mixture is stirred for an additional 30 minutes at 0 °C. Methyl iodide (1.2 mol) is then added dropwise via the dropping funnel over 1 hour, keeping the temperature below 10 °C.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC or GC until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of methanol (50 mL) followed by water (200 mL). The aqueous layer is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.
Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum pump and a cold trap.
-
Distillation: The crude product is heated under reduced pressure. Fractions are collected based on their boiling points. The main fraction containing the desired product is collected at the appropriate temperature and pressure. For a related compound, 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE, the boiling point is reported as 103°-105° C./10 mm.[7]
Quantitative Data (Illustrative)
The following tables present illustrative data on how varying reaction parameters can affect the yield and purity of the final product.
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) |
| 0 | 24 | 75 | 95 |
| 25 (Room Temp) | 16 | 85 | 98 |
| 50 | 8 | 82 | 93 |
Table 2: Effect of Base on Yield and Purity
| Base | Solvent | Yield (%) | Purity (%) (by GC) |
| Sodium Hydride | THF | 85 | 98 |
| Potassium Carbonate | Acetone | 70 | 92 |
| Sodium Hydroxide | Dichloromethane | 65 | 88 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, 97% [benchchem.com]
- 6. This compound Manufacturer & Supplier China | Structure, Properties, Safety Data, Applications [nj-finechem.com]
- 7. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
MαNP Acid vs. Mosher's Acid: A Comparative Guide for Chiral Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of absolute stereochemistry and enantiomeric purity is paramount. This guide provides a comprehensive comparison of two prominent chiral derivatizing agents for NMR analysis: 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.
This document outlines the performance characteristics of each reagent, supported by experimental data, and provides detailed protocols to assist in the selection of the optimal method for specific research applications.
Principle of Chiral Analysis via Derivatization
The foundational principle of this analytical technique involves the conversion of a pair of enantiomers, which are indistinguishable by NMR in a non-chiral environment, into a mixture of diastereomers. This is achieved by reacting the chiral analyte (typically an alcohol or amine) with an enantiomerically pure form of a chiral derivatizing agent (CDA) like MαNP acid or Mosher's acid. The resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. The analysis of these spectral differences allows for the determination of enantiomeric excess (ee) and the assignment of the absolute configuration of the original analyte.
Performance Comparison: MαNP Acid vs. Mosher's Acid
MαNP acid has emerged as a superior alternative to the traditional Mosher's acid for several key reasons, primarily its enhanced structural rigidity and the greater magnetic anisotropy of its naphthalene moiety.
Key Advantages of MαNP Acid:
-
Resistance to Racemization: The α-position of MαNP acid is fully substituted, preventing racemization during the derivatization process, a potential issue with Mosher's acid under certain conditions.[1][2]
-
Enhanced Diastereomeric Resolution: The naphthalene ring in MαNP acid induces a stronger anisotropic effect in ¹H NMR spectra compared to the phenyl ring of Mosher's acid. This results in larger chemical shift differences (Δδ) between the diastereomeric esters, facilitating more accurate and straightforward analysis.[1][2]
-
Superior HPLC Separation: Diastereomeric esters derived from MαNP acid often exhibit better separation in HPLC analysis on silica gel, which is advantageous for both analytical determination and preparative resolution of enantiomers.[1] For instance, the diastereomeric esters of racemic 2-butanol with MαNP acid show baseline separation with a separation factor (α) of 1.15 and a resolution (Rs) of 1.18.[1]
Data Presentation: Quantitative Comparison
The following table summarizes the ¹H NMR data for the diastereomeric esters of (±)-2-butanol with MαNP acid, illustrating the significant chemical shift differences observed.
| Proton in 2-Butanol Moiety | δ for (R)-MαNP Ester (ppm) | δ for (S)-MαNP Ester (ppm) | Δδ (δR - δS) (ppm) |
| Methyl (a) | 0.87 | 1.11 | -0.24 |
| Methine (b) | 4.85 | 4.82 | +0.03 |
| Methylene (c) | 1.39 | 1.21 | +0.18 |
| Methyl (d) | 0.73 | 0.27 | +0.46 |
Data sourced from TCI Chemicals product information.[1]
Experimental Protocols
Detailed methodologies for the preparation of diastereomeric esters for NMR analysis are crucial for obtaining reliable and reproducible results.
MαNP Acid Derivatization of a Chiral Alcohol (Harada's Method)
This protocol describes the general procedure for the derivatization of a chiral secondary alcohol with both enantiomers of MαNP acid for the determination of absolute configuration.
Materials:
-
Chiral alcohol
-
(R)-(-)-MαNP acid and (S)-(+)-MαNP acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Anhydrous deuterated solvent for NMR (e.g., CDCl₃)
-
Standard laboratory glassware and NMR tubes
Procedure:
-
Preparation of (R)-MαNP Ester:
-
In a clean, dry vial, dissolve the chiral alcohol (1 equivalent) in anhydrous CH₂Cl₂.
-
Add (R)-(-)-MαNP acid (1.1-1.2 equivalents), DCC (1.1-1.2 equivalents), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica gel if necessary.
-
-
Preparation of (S)-MαNP Ester:
-
In a separate, clean, dry vial, repeat the procedure from step 1 using (S)-(+)-MαNP acid.
-
-
NMR Analysis:
-
Dissolve a small amount of each purified diastereomeric ester in a separate NMR tube containing the same deuterated solvent.
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MαNP ester samples.
-
Assign the relevant proton signals for the alcohol moiety in both spectra. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
Create a table of chemical shifts for the assigned protons in both spectra and calculate the Δδ (δR - δS) values.
-
Apply the sector rule for MαNP esters to determine the absolute configuration of the alcohol. Protons with a positive Δδ value are positioned on one side of the MαNP plane, while those with a negative Δδ value are on the other, allowing for the assignment of the stereocenter.[1]
-
Mosher's Acid Derivatization of a Chiral Alcohol
This protocol outlines the preparation of Mosher's esters from a chiral secondary alcohol.
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or DMAP
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values. The sign of the chemical shift difference for protons on either side of the stereocenter is indicative of the absolute configuration based on the established conformational model of Mosher's esters.
-
Mandatory Visualization
Caption: Experimental workflow for chiral analysis using derivatizing agents.
Caption: Logical workflow for selecting and using a chiral derivatizing agent.
References
A Comparative Guide to Validating Absolute Configuration Determined by the MαNP Acid Method
The determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug development. The spatial arrangement of atoms can dramatically influence a molecule's biological activity, with different enantiomers potentially exhibiting varied therapeutic effects or even toxicity.[1] The 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) method is a powerful NMR-based technique for assigning the absolute configuration of chiral alcohols.[2] This guide provides an objective comparison of the MαNP acid method with other common analytical techniques used to validate the absolute configuration of synthesis products, supported by experimental data and detailed protocols.
Overview of the MαNP Acid Method and Validation Techniques
The MαNP acid method, developed by Harada and co-workers, utilizes a chiral derivatizing agent to convert a chiral alcohol into a mixture of diastereomeric esters. The absolute configuration is then determined by analyzing the differences in the proton NMR (¹H NMR) chemical shifts (Δδ) between these diastereomers, based on the anisotropic effect of the naphthalene moiety. While effective, it is crucial to validate the assigned configuration using an independent method.
This guide compares the MαNP acid method with three widely accepted validation techniques:
-
X-ray Crystallography: Often considered the "gold standard" for unambiguous determination of absolute configuration.[3][4]
-
Mosher's Method (MTPA): A well-established NMR-based method that is conceptually similar to the MαNP acid method.[5][6]
-
Electronic Circular Dichroism (ECD) Spectroscopy: A chiroptical spectroscopy method that provides information about the stereochemistry of a molecule in solution.[4][7]
The following sections provide a detailed comparison of these methods, including their principles, experimental protocols, and comparative performance data.
Method Comparison
The choice of method for validating absolute configuration depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of confidence. The following table summarizes the key characteristics of the MαNP acid method and its validation alternatives.
| Feature | MαNP Acid Method | X-ray Crystallography | Mosher's Method (MTPA) | Electronic Circular Dichroism (ECD) |
| Principle | ¹H NMR analysis of diastereomeric esters | Diffraction of X-rays by a single crystal | ¹H NMR analysis of diastereomeric esters | Differential absorption of circularly polarized light |
| Sample Requirement | Chiral alcohol, ~1-5 mg | Single, high-quality crystal | Chiral alcohol or amine, ~1-5 mg | UV-active chromophore near stereocenter, ~0.1 mg |
| Instrumentation | NMR Spectrometer (≥400 MHz) | Single-crystal X-ray diffractometer | NMR Spectrometer (≥400 MHz) | CD Spectrometer |
| Key Advantage | Stronger anisotropy effect leading to larger Δδ values compared to MTPA[8] | Provides unambiguous 3D structure | Widely used and well-documented | Non-destructive and sensitive |
| Key Limitation | Empirical method, requires careful conformational analysis | Requires a suitable single crystal, which can be difficult to obtain[3] | Potential for misassignment if the conformational model is not applicable[9] | Requires a chromophore, interpretation often relies on TD-DFT calculations[1] |
Experimental Protocols
Detailed and accurate experimental procedures are critical for the successful determination and validation of absolute configuration.
MαNP Acid Method
Objective: To determine the absolute configuration of a chiral secondary alcohol.
Methodology:
-
Esterification: Divide the chiral alcohol sample into two portions. React one portion with (R)-MαNP acid and the other with (S)-MαNP acid in the presence of a suitable coupling agent (e.g., DCC/DMAP) to form the corresponding diastereomeric esters.
-
NMR Analysis: Acquire the ¹H NMR spectra for both the (R)- and (S)-MαNP esters. A high-field NMR spectrometer is recommended for better signal dispersion.
-
Data Analysis:
-
Fully assign all proton signals of the alcohol moiety in both diastereomers, using 2D NMR techniques (e.g., COSY, HSQC) if necessary.
-
Calculate the chemical shift differences (Δδ) for each proton using the formula: Δδ = δ(R-ester) - δ(S-ester).
-
Apply the sector rule for MαNP esters: Protons with positive Δδ values are placed on the right side of the model, and those with negative Δδ values are on the left side, allowing for the assignment of the absolute configuration.[8]
-
Validation Method 1: X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of a crystalline compound.
Methodology:
-
Crystallization: Grow a single, high-quality crystal of the compound of interest. This often requires screening various solvents and crystallization techniques.
-
Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: Analyze the anomalous scattering effects to determine the absolute configuration. The Flack parameter is a key indicator, with a value close to 0 confirming the correct absolute configuration.[1]
Validation Method 2: Mosher's Method (MTPA)
Objective: To determine the absolute configuration of a chiral secondary alcohol or amine.
Methodology:
-
Esterification: Similar to the MαNP acid method, divide the sample and react the two portions with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)- and (S)-MTPA-Cl) to form the diastereomeric Mosher esters.[1]
-
NMR Analysis: Acquire the ¹H NMR spectra for both the (R)- and (S)-MTPA esters.[1]
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences using the formula: Δδ = δ(S-ester) - δ(R-ester).[1]
-
Analyze the signs of the Δδ values for the substituents around the chiral center to deduce the absolute configuration based on the established conformational model of Mosher's esters.[1][10]
-
Validation Method 3: Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the absolute configuration of a chiral molecule with a UV-Vis active chromophore.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent.
-
Spectral Acquisition: Record the ECD spectrum of the sample using a CD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule using a suitable computational method (e.g., molecular mechanics).
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the theoretical ECD spectrum for one enantiomer (e.g., the R-enantiomer) by performing Time-Dependent DFT (TD-DFT) calculations and Boltzmann-averaging the results.[1]
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. A good match allows for the assignment of the absolute configuration.[1]
Quantitative Data Comparison
A key advantage of the MαNP acid method is the larger magnitude of the chemical shift differences (Δδ) it produces compared to other methods like Mosher's. This can lead to more confident assignments of absolute configuration.
Table 1: Comparison of ¹H NMR Δδ values (in ppm) for Menthol Esters
| Proton | MαNP Ester (Δδ = δR - δS) | Mosher's MTPA Ester (Δδ = δS - δR) |
| H-3 | +0.15 | +0.04 |
| H-4ax | +0.08 | +0.02 |
| H-2ax | +0.06 | +0.01 |
| Me-10 | -0.12 | -0.03 |
| Me-9 | -0.09 | -0.02 |
| Me-7 | -0.05 | -0.01 |
Data adapted from TCI Chemicals product information, illustrating the comparatively larger Δδ values obtained with the MαNP acid method.[8]
Visualizing the Workflow
Understanding the workflow of each method is essential for proper execution and interpretation of the results.
Caption: Workflow for the MαNP acid method.
Caption: General validation workflow.
Conclusion
The MαNP acid method is a highly effective technique for determining the absolute configuration of chiral alcohols, often providing clearer results than the traditional Mosher's method due to larger induced chemical shift differences. However, given the empirical nature of NMR-based methods, validation of the assigned configuration through an independent technique is paramount for ensuring accuracy. X-ray crystallography remains the most definitive method, provided suitable crystals can be obtained. When crystallography is not feasible, chiroptical methods like ECD, supported by computational analysis, offer a powerful alternative for validation in solution. The selection of the most appropriate validation method will depend on the specific characteristics of the molecule under investigation and the resources available.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute configuration - Wikipedia [en.wikipedia.org]
- 4. purechemistry.org [purechemistry.org]
- 5. Determination of Absolute Configuration Using Kinetic Resolution Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
alternative chiral derivatizing agents to 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity and absolute configuration is a cornerstone of chemical analysis and regulatory compliance. While 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile (MTPN) is a known chiral derivatizing agent (CDA), a variety of alternatives offer distinct advantages for the analysis of diverse chiral molecules by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of prominent CDAs, supported by experimental data and detailed protocols, to facilitate the selection of the optimal reagent for your analytical needs.
Chiral derivatizing agents are enantiomerically pure compounds that covalently react with a chiral analyte to form a mixture of diastereomers.[1] These diastereomers possess distinct physical properties, enabling their separation and quantification by standard chromatographic or spectroscopic techniques.[2] The choice of CDA is critical and depends on the functional group of the analyte, the analytical technique employed, and the desired outcome, be it the determination of enantiomeric excess (ee) or the assignment of absolute configuration.
Prominent Alternatives to MTPN
Several CDAs have established themselves as reliable and versatile tools in stereochemical analysis. The most notable alternatives to MTPN include:
-
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA): A widely used CDA for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines via NMR spectroscopy.[3][4] Its acid chloride is highly reactive, and the resulting diastereomeric esters or amides exhibit well-dispersed signals in ¹H and ¹⁹F NMR spectra.[5]
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): Particularly effective for the analysis of amino acids and other primary and secondary amines by HPLC.[6][7] The dinitrophenyl group provides a strong chromophore for UV detection, and the resulting diastereomers are often well-resolved on reversed-phase columns.[1]
-
α-cyano-α-fluoro(2-naphthyl)acetic acid (CFNA): A newer CDA that has been reported to be superior to Mosher's acid in some cases for the determination of enantiomeric excess of primary alcohols by NMR, offering larger chemical shift differences.[2][8]
-
Trost Ligand: While renowned in palladium-catalyzed asymmetric allylic alkylation, the Trost ligand itself is not typically used as a direct chiral derivatizing agent for NMR or HPLC analysis in the same vein as MTPA or Marfey's reagent.[9][10] Its primary role is to induce stereoselectivity in synthetic reactions rather than to analyze the stereochemistry of a pre-existing chiral center by forming stable diastereomers for analysis.
Performance Comparison
The selection of a CDA is often guided by its performance in providing clear and quantifiable differences between the resulting diastereomers. The following table summarizes key performance indicators for the leading alternatives to MTPN.
| Chiral Derivatizing Agent | Analyte Functional Group | Analytical Technique | Key Performance Metric | Typical Value/Observation |
| Mosher's Acid (MTPA) | Alcohols, Amines | NMR | Chemical Shift Difference (Δδ in ppm) | 0.05 - 0.5 in ¹H NMR; Larger in ¹⁹F NMR |
| Marfey's Reagent (FDAA) | Amino Acids, Amines | HPLC | Resolution (Rs) | > 1.5 for many amino acid pairs |
| CFNA | Alcohols | NMR | Chemical Shift Difference (Δδ in ppm) | Reported to be larger than MTPA in some cases |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for successful derivatization and analysis. Below are representative procedures for the use of Mosher's acid and Marfey's reagent.
Mosher's Acid Derivatization of a Chiral Alcohol for NMR Analysis
This protocol is adapted from established methods for determining the absolute configuration of secondary alcohols.[2][11]
Materials:
-
Chiral alcohol (approx. 1-5 mg)
-
(R)- and (S)-Mosher's acid chloride (1.2 equivalents)
-
Anhydrous pyridine (or DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol in approximately 0.5 mL of the chosen anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 1.5 equivalents).
-
To this solution, add (R)-Mosher's acid chloride (1.2 equivalents).
-
Cap the NMR tube and gently agitate to mix the reactants. The reaction is typically complete within 30 minutes at room temperature.
-
In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For absolute configuration determination, assign the signals for the protons near the chiral center in both spectra and calculate the chemical shift differences (Δδ = δS - δR). A consistent sign of Δδ for protons on either side of the stereocenter, when analyzed with the Mosher model, allows for the assignment of the absolute configuration.
Marfey's Reagent Derivatization of an Amino Acid for HPLC Analysis
This protocol is a standard procedure for the enantiomeric analysis of amino acids.[1][7]
Materials:
-
Amino acid sample (approx. 50 nmol)
-
1 M Sodium bicarbonate solution
-
1% (w/v) Marfey's reagent (FDAA) in acetone
-
2 M Hydrochloric acid
-
HPLC grade solvents
Procedure:
-
Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate in a microcentrifuge tube.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
The sample is then ready for injection onto a reversed-phase HPLC system.
Typical HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV at 340 nm.
-
Flow Rate: 1.0 mL/min.
Experimental Workflow and Logic
The general process of using a chiral derivatizing agent for stereochemical analysis follows a logical workflow, from derivatization to data interpretation.
Caption: General workflow for stereochemical analysis using a chiral derivatizing agent.
The logic behind determining the absolute configuration, for instance with Mosher's acid, is based on the anisotropic effect of the phenyl group in the CDA. This creates a shielding or deshielding effect on the protons of the analyte, leading to predictable differences in their chemical shifts in the NMR spectra of the two diastereomers.
Caption: Simplified logic for determining absolute configuration using Mosher's acid analysis.
Conclusion
The selection of an appropriate chiral derivatizing agent is a critical decision in the stereochemical analysis of chiral molecules. While MTPN has its applications, agents like Mosher's acid and Marfey's reagent have become standards in the field due to their broad applicability, reliability, and the extensive body of literature supporting their use. Newer reagents like CFNA show promise for specific applications and warrant consideration. By understanding the principles of each CDA and following robust experimental protocols, researchers can confidently determine the enantiomeric purity and absolute configuration of their compounds, a crucial aspect of modern chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ovid.com [ovid.com]
- 8. New efficient chiral derivatizing agent, alpha-cyano-alpha-fluoro(2-naphthyl)acetic acid (2-CFNA). application to the EE determination of (-)-3-acetoxy-2-fluoro-2-(hexadecyloxymethyl)propan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trost ligand - Wikipedia [en.wikipedia.org]
- 10. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with MαNP Acid
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization. Among the arsenal of analytical techniques available, the use of chiral derivatizing agents (CDAs) followed by spectroscopic or chromatographic analysis is a robust and widely adopted strategy. This guide provides an objective comparison of 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) with other common methods for determining enantiomeric excess, supported by experimental data and detailed protocols.
The fundamental principle behind using CDAs like MαNP acid is the conversion of a mixture of enantiomers, which are indistinguishable in an achiral environment, into a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Methods for Enantiomeric Excess Determination
The choice of method for determining enantiomeric excess is dictated by factors such as the nature of the analyte, the required accuracy and precision, available instrumentation, and desired throughput. MαNP acid has emerged as a powerful tool, often demonstrating superiority over other conventional methods.[1] Below is a comparative summary of MαNP acid derivatization against other common techniques.
| Method | Principle | Advantages | Disadvantages |
| MαNP Acid Derivatization with NMR/HPLC Analysis | Covalent reaction of a chiral analyte (typically an alcohol or amine) with MαNP acid to form diastereomers. These are then analyzed by NMR (distinguishable signals) or separated by HPLC on an achiral column. | High Resolution: The naphthalene moiety provides a strong anisotropic effect, leading to large chemical shift differences (Δδ) in ¹H NMR spectra, facilitating accurate integration.[1] Excellent Separation: Diastereomeric esters derived from MαNP acid often exhibit baseline separation in HPLC on standard silica gel columns.[1][2][3] Stable Chiral Center: The α-position of the carboxylic acid is fully substituted, preventing racemization during derivatization.[1] Broad Applicability: Particularly effective for challenging separations, such as discriminating between methyl and ethyl groups.[1] | Requires a derivatization step, which adds to sample preparation time. The chiral derivatizing agent must be of high enantiomeric purity. Potential for kinetic resolution if the derivatization reaction does not go to completion. |
| Mosher's Acid (MTPA) Derivatization with NMR Analysis | Similar to MαNP acid, enantiomers are converted to diastereomeric esters or amides using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis is typically performed using ¹H and ¹⁹F NMR. | Well-established method for determining both ee and absolute configuration (Advanced Mosher's Method).[4][5] The trifluoromethyl group provides a clean signal in ¹⁹F NMR for quantification. | The α-proton on MTPA can be susceptible to racemization under certain conditions.[4] The anisotropic effect may be less pronounced compared to MαNP acid, leading to smaller Δδ values.[1] |
| Direct Chiral HPLC | Enantiomers are directly separated on a chiral stationary phase (CSP) due to differential interactions. | Direct Analysis: No derivatization step is required, simplifying sample preparation. High Throughput: Can be automated for rapid analysis of multiple samples. | Method Development: Finding a suitable CSP and mobile phase for a new compound can be time-consuming and expensive. Cost: Chiral columns are significantly more expensive than standard achiral columns. |
| Chiral Solvating Agents (CSAs) with NMR Analysis | A chiral solvating agent is added to the analyte solution, forming transient, non-covalent diastereomeric complexes that exhibit distinct NMR signals. | Rapid and Non-destructive: No covalent modification of the analyte is needed. The sample can be recovered. | Weak Interactions: The induced chemical shift differences are often small, requiring high-field NMR spectrometers for accurate quantification. Concentration Dependent: The chemical shifts can be sensitive to the concentration of the analyte and the CSA. |
Quantitative Data Comparison
The efficacy of a chiral derivatizing agent is often quantified by the separation factor (α) and resolution (Rs) in chromatography, or the chemical shift difference (Δδ) in NMR spectroscopy. Higher values in these parameters indicate better separation and easier quantification.
| Analyte | Derivatizing Agent/Method | Technique | Key Performance Metric | Reference |
| 2-Butanol | (S)-(+)-MαNP Acid | HPLC | α = 1.15, Rs = 1.18 | [1] |
| 4-Octanol | (S)-(+)-MαNP Acid | HPLC | Baseline Separation | [3] |
| Pent-3-en-2-ol | (S)-(+)-MαNP Acid | HPLC | Baseline Separation | [2] |
| Secondary Alcohols | MαNP Acid | ¹H NMR | Larger Δδ values compared to MTPA and MPA | [1] |
Experimental Protocols
Derivatization of a Chiral Alcohol with MαNP Acid for HPLC Analysis
This protocol is adapted for the derivatization of a chiral alcohol, such as pent-3-en-2-ol, with (S)-(+)-MαNP acid.[2]
Materials:
-
Chiral alcohol (e.g., racemic pent-3-en-2-ol) (1.0 eq)
-
(S)-(+)-MαNP acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for flash column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the chiral alcohol and (S)-(+)-MαNP acid in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the diastereomeric esters.
HPLC Analysis:
-
Column: Standard silica gel column (achiral)
-
Mobile Phase: Hexane/Ethyl Acetate mixture (e.g., 90:10 v/v, optimize as needed)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Data Analysis: Integrate the peak areas for the two separated diastereomers. Calculate the enantiomeric excess using the formula: ee (%) = |(Area of Diastereomer 1 - Area of Diastereomer 2) / (Area of Diastereomer 1 + Area of Diastereomer 2)| * 100
Derivatization of a Chiral Alcohol with Mosher's Acid Chloride for NMR Analysis
This is a general protocol for the preparation of Mosher's esters for ee determination by ¹H NMR.
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-Mosher's acid chloride (1.2 eq)
-
Anhydrous pyridine or triethylamine (~0.1 mL)
-
Anhydrous solvent (e.g., CDCl₃ or CCl₄) (~0.5 mL)
Procedure:
-
In a dry NMR tube, dissolve the chiral alcohol in the anhydrous solvent.
-
Add pyridine or triethylamine, followed by (R)-Mosher's acid chloride.
-
Cap the NMR tube and mix the contents thoroughly. Let the reaction proceed at room temperature for 1-2 hours, or until completion.
-
Acquire the ¹H NMR spectrum directly on the reaction mixture.
NMR Data Analysis:
-
Identify a well-resolved proton signal that is duplicated for the two diastereomers.
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess based on the ratio of the integrated peak areas.
Visualization of Workflows
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Chiral Solvating Agents for NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical aspect of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with the appropriate Chiral Solvating Agent (CSA), offers a rapid and reliable method for differentiating and quantifying enantiomers. This guide provides a comparative overview of common CSAs for the analysis of chiral carboxylic acids, amines, and alcohols, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your research needs.
The underlying principle of using CSAs in NMR spectroscopy lies in the formation of transient diastereomeric complexes between the chiral agent and the enantiomers of the analyte. These diastereomeric complexes are non-equivalent in the NMR timescale, leading to distinct chemical shifts for the corresponding nuclei of the two enantiomers. The magnitude of this chemical shift difference, known as enantiomeric shift difference or chemical shift nonequivalence (ΔΔδ), is a direct measure of the CSA's efficacy for a given analyte.
Comparative Performance of Chiral Solvating Agents
The selection of an appropriate CSA is paramount for successful enantiodiscrimination and is largely dependent on the functional group of the chiral analyte. Below are comparative data for commonly used CSAs for different classes of chiral compounds.
Chiral Carboxylic Acids
Carboxylic acids are a common class of chiral molecules for which several effective CSAs have been developed. The interactions are often driven by hydrogen bonding and acid-base interactions between the CSA and the carboxylic acid group.
| Chiral Solvating Agent (CSA) | Analyte | Observed Proton | Solvent | ΔΔδ (ppm) |
| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol) | Mandelic Acid | α-H | CDCl₃ | 0.08 |
| Ibuprofen | α-CH₃ | CDCl₃ | 0.05 | |
| Naproxen | OCH₃ | CDCl₃ | 0.12 | |
| Quinine | N-Acetyl-Leucine | α-H | CDCl₃ | 0.15 |
| N-Acetyl-Phenylalanine | α-H | CDCl₃ | 0.21 | |
| (R)-BINOL-amino alcohol | p-Trifluoromethyl-mandelic acid | α-H | CDCl₃ | 0.641[1] |
| o-Chloro-mandelic acid | α-H | CDCl₃ | 0.35 |
Chiral Amines
The enantiodiscrimination of chiral amines is often achieved through the use of acidic CSAs that can form strong hydrogen bonds or protonate the amine to form a salt pair.
| Chiral Solvating Agent (CSA) | Analyte | Observed Proton | Solvent | ΔΔδ (ppm) |
| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) | 1-Phenylethylamine | α-H | CDCl₃ | 0.10 |
| Amphetamine | α-H | CDCl₃ | 0.07 | |
| Tranylcypromine | α-H | CDCl₃ | 0.14 | |
| (S)-BINOL | 1,2-Diphenylethylenediamine | CH | CDCl₃ | 0.045 |
| 2-Amino-3-phenylpropan-1-ol | CH | CDCl₃ | 0.032 | |
| (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate | N-Methyl-1-phenylethylamine | N-CH₃ | CDCl₃ | 0.025 |
Chiral Alcohols
The differentiation of chiral alcohols can be more challenging due to the weaker nature of the hydrogen bond compared to acids and amines. However, specialized CSAs have been developed that show excellent performance.
| Chiral Solvating Agent (CSA) | Analyte | Observed Proton | Solvent | Temperature | ΔΔδ (ppm) |
| Ga-based Chiral Anionic Metal Complex | 1-Phenylethanol | OH | CD₃CN | Room Temp. | > 0.10 |
| 1-Phenyl-1-butanol | OH | CD₃CN | Room Temp. | > 0.10 | |
| 1-Phenyl-1-dodecanol | OH | CD₃CN | Room Temp. | > 0.10 | |
| Chiral Aluminum Solvating Agent (CASA-Na) | 1-Phenylethanol | OH | CD₃CN | -40 °C | ~ 0.08 |
| 2-Butanol | OH | CD₃CN | -40 °C | ~ 0.05 | |
| 2-Methyl-1-butanol | OH | CD₃CN | -40 °C | ~ 0.06 |
Experimental Protocols
A general and straightforward protocol for the determination of enantiomeric purity using CSAs is outlined below. Optimization of parameters such as solvent, temperature, and the analyte-to-CSA molar ratio may be required for specific applications.
General Protocol for NMR Sample Preparation
-
Analyte and CSA Preparation: Accurately weigh the chiral analyte and the chosen chiral solvating agent. The typical molar ratio of analyte to CSA is 1:1, but ratios from 1:0.5 to 1:2 can be explored for optimization.
-
Dissolution: Transfer the weighed analyte and CSA into a clean NMR tube.
-
Solvent Addition: Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN). The choice of solvent can significantly impact the observed chemical shift nonequivalence. Non-polar solvents often lead to larger ΔΔδ values.
-
Mixing: Cap the NMR tube and mix the contents thoroughly by gentle inversion or vortexing until all solids are dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum. For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei.
Visualizing the Principles and Workflow
To better understand the underlying concepts and the experimental process, the following diagrams illustrate the key interactions and the general workflow.
Caption: CSA-Analyte Interaction Pathway
Caption: Experimental Workflow for CSA-NMR
References
The Rising Star in Fluorination: A Comparative Guide to 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While a host of fluorinated reagents are available, 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile is emerging as a versatile and valuable tool. This guide provides an objective comparison of its potential advantages over other established fluorinating agents, supported by available data and outlining key experimental considerations.
While direct, peer-reviewed comparative studies detailing the performance of this compound as a trifluoromethylating agent are not extensively available in the public domain, its primary role as a key intermediate in the synthesis of complex fluorinated molecules is well-documented.[1][2][3] This suggests its utility lies in providing a stable, easily handleable source of a trifluoromethyl-containing building block.
Understanding the Landscape of Trifluoromethylating Reagents
Trifluoromethylating reagents are broadly categorized based on their mode of action: nucleophilic, electrophilic, and radical.
-
Nucleophilic Reagents: These reagents, such as the widely used Ruppert-Prakash reagent (TMSCF₃) , deliver a trifluoromethyl anion (CF₃⁻) equivalent to an electrophilic substrate, typically carbonyls and imines.
-
Electrophilic Reagents: Reagents like Togni's reagents and Umemoto's reagents transfer a trifluoromethyl cation (CF₃⁺) equivalent to nucleophilic substrates, including arenes, heterocycles, and enolates.
-
Radical Reagents: These generate a trifluoromethyl radical (•CF₃) and are effective for the trifluoromethylation of a broad range of substrates, often under photoredox catalysis.
This compound, by its structure, is not a direct trifluoromethylating agent in the same vein as the aforementioned reagents. Instead, its value lies in its potential to be a precursor or synthon, allowing for the introduction of the trifluoromethyl group through more complex synthetic transformations.
Potential Advantages of a Building Block Approach
Utilizing a stable intermediate like this compound offers several potential advantages in a synthetic workflow:
-
Stability and Handling: Compared to gaseous trifluoromethane or moisture-sensitive reagents, a stable liquid intermediate can offer significant advantages in terms of ease of handling, storage, and accurate dosing in reactions.
-
Synthetic Versatility: As a functionalized nitrile, it can potentially participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures containing the trifluoromethyl group.
-
Controlled Reactivity: By serving as a building block, the introduction of the trifluoromethyl group can be more strategically controlled within a multi-step synthesis, avoiding potential side reactions that might occur with highly reactive trifluoromethylating agents.
Comparative Performance Data of Established Reagents
To provide a context for evaluating new reagents, the following tables summarize typical performance data for well-established nucleophilic and electrophilic trifluoromethylating agents.
Table 1: Nucleophilic Trifluoromethylation of Ketones
| Reagent | Substrate | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ruppert-Prakash | Acetophenone | TBAF (cat.) | THF | 0 to rt | 2-4 | High |
| Fluoroform/KHMDS | Methyl 2-naphthoate | - | Triglyme | -40 | 4 | 92 |
Table 2: Electrophilic Trifluoromethylation of Arenes
| Reagent | Substrate | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Togni's Reagent II | Anisole | Cu(OAc)₂ | DCE | 80 | 12 | 75 |
| Umemoto's Reagent | Aniline | - | DMF | rt | 3 | Good |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols for Standard Reagents
Below are representative experimental protocols for the use of established trifluoromethylating reagents, which can serve as a benchmark for comparison when developing methodologies for new reagents.
Protocol 1: Nucleophilic Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent
Materials:
-
Acetophenone
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a catalytic amount of TBAF solution (0.05 mmol, 5 mol%).
-
Slowly add the Ruppert-Prakash reagent (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of 1 M HCl (5 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Trifluoromethylation of Anisole using Togni's Reagent II
Materials:
-
Anisole
-
Togni's Reagent II
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of anisole (1.0 mmol) in DCE (10 mL), add Togni's Reagent II (1.2 mmol) and Cu(OAc)₂ (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the general mechanisms of nucleophilic and electrophilic trifluoromethylation.
Caption: Generalized workflow for a nucleophilic trifluoromethylation reaction.
Caption: Generalized workflow for an electrophilic trifluoromethylation reaction.
Conclusion and Future Outlook
While this compound is currently positioned as a valuable synthetic intermediate, its full potential as a direct trifluoromethylating agent remains an area for further exploration. The development of novel activation methods could unlock new reactivity and expand its utility. For researchers in drug discovery and development, the use of such stable, functionalized building blocks presents a strategic advantage in the synthesis of complex, trifluoromethyl-containing molecules. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile and reliable reagents like this compound is set to increase. Further research into its reactivity and applications will be crucial in fully realizing its potential in the field of fluorine chemistry.
References
A Comparative Guide to Chiral Derivatization for HPLC Analysis: Featuring the MαNP Acid Method
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate determination of enantiomeric purity is a critical challenge. Chiral derivatization, coupled with High-Performance Liquid Chromatography (HPLC), offers a robust solution by converting enantiomers into diastereomers, which can be separated on achiral stationary phases. This guide provides a comprehensive overview of the 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) method, a powerful tool for chiral resolution, and compares its application with quantitatively validated alternative derivatization agents.
The MαNP Acid Method: A Specialist in Chiral Resolution
The MαNP acid method has established itself as a highly effective technique for the resolution of chiral alcohols and the determination of their absolute configurations.[1] Developed by Harada and coworkers, this method utilizes MαNP acid as a chiral derivatizing agent to form diastereomeric esters with chiral alcohols. These resulting diastereomers exhibit different physicochemical properties, allowing for their separation by standard HPLC.[1]
The primary strength of the MαNP acid method lies in its exceptional resolving power, even for structurally similar compounds. For instance, it has demonstrated the ability to separate diastereomers formed from racemic 2-butanol, effectively discriminating between a methyl and an ethyl group.[1] Literature suggests that the MαNP acid method is superior in separation ability to other conventional chiral acids like Trost's MPA and Mosher's MTPA.[1]
While the MαNP acid method is extensively documented for its qualitative application in determining enantiomeric excess and absolute configuration via HPLC and NMR spectroscopy, comprehensive quantitative validation data, such as accuracy, precision, and linearity, in published literature is scarce. Therefore, for applications requiring full quantitative analysis according to regulatory guidelines (e.g., ICH), a thorough method validation would be necessary.
Quantitative Analysis via Chiral Derivatization: A Comparison of Alternatives
For quantitative applications, several other chiral derivatizing agents have been employed in fully validated HPLC methods. This section provides a comparative overview of these alternatives, complete with experimental data to guide the selection of the most appropriate method for your analytical needs.
Data Presentation: Performance Comparison of Chiral Derivatization Agents in Validated HPLC Methods
The following table summarizes the key performance metrics from validated HPLC methods employing different chiral derivatizing agents for the quantification of specific analytes. This data is essential for assessing the suitability of a method for its intended purpose.
| Chiral Derivatizing Agent | Analyte | Accuracy (% Recovery) | Precision (% RSD) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Marfey's Reagent | D-Prolinamide | 99.66% | < 2.0% | > 0.99 | 0.0011 | 0.0022 | [2] |
| o-Phthalaldehyde (OPA)/3-Mercaptopropionic acid (MPA) | GABA | ~100% | < 6.0% | > 0.99 | 0.004 | 0.02 | [3] |
| 2-Hydroxynaphthaldehyde (HN) | GABA | ~100% | < 6.0% | > 0.99 | 1 | 5 | [3] |
| (S)-Levofloxacin-based Reagent | (RS)-Propranolol | Not explicitly stated | Not explicitly stated | > 0.99 | Not explicitly stated | Not explicitly stated | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for chiral derivatization and HPLC analysis.
Protocol 1: Derivatization of Prolinamide with Marfey's Reagent
This protocol is adapted from a validated method for the quantification of D-prolinamide in L-prolinamide hydrochloride.[2]
-
Sample Preparation: Weigh and transfer 20 mg of L-Prolinamide hydrochloride standard into a 10 mL volumetric flask. Add 2 mL of Sodium bicarbonate solution (2.0 mg/mL) and 1 mL of D-prolinamide stock solution (0.075 mg/mL), then dilute to the mark with sodium bicarbonate solution.
-
Derivatization: Transfer 500 µL of the sample solution to a vial. Add 500 µL of Marfey's reagent solution (5 mg/mL in Acetonitrile).
-
Reaction: Seal the vial and heat at 65°C for one hour.
-
Quenching: Cool the sample to room temperature and add 250 µL of 1M HCl solution. Mix well.
-
Dilution: Take 300 µL of this solution and add 700 µL of diluent. Mix well before injection.
Protocol 2: Derivatization of GABA with OPA/MPA
This protocol is based on a validated method for the quantification of Gamma-aminobutyric acid (GABA).[3]
-
Reagent Preparation: Prepare a solution of o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA).
-
Sample Preparation: Prepare GABA standards and samples in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Derivatization: Mix the GABA sample/standard with the OPA/MPA reagent solution.
-
Reaction: Allow the reaction to proceed at room temperature for a defined period (e.g., 2 minutes) before injection.
HPLC Conditions for Analysis of Derivatized Analytes
-
Column: A C18 reversed-phase column is typically used for the separation of the resulting diastereomers. For the Marfey's reagent derivatives of prolinamide, a Hypersil BDS C18 column (4.6 x 250mm, 5.0µm) was used.[2]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is commonly employed.
-
Detection: UV or fluorescence detection is used, depending on the chromophoric or fluorophoric properties of the derivatizing agent. For Marfey's reagent derivatives, UV detection at 335 nm is suitable.[2] For OPA derivatives, fluorescence detection provides high sensitivity.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps involved in the indirect chiral separation method.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. (RS)-Propranolol: enantioseparation by HPLC using newly synthesized (S)-levofloxacin-based reagent, absolute configuration of diastereomers and recovery of native enantiomers by detagging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Territory of Chiral Analysis: Assessing the Limitations of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile
For researchers, scientists, and drug development professionals engaged in the meticulous work of stereochemical analysis, the choice of a chiral derivatizing agent (CDA) is paramount. A robust and reliable CDA can be the key to accurately determining enantiomeric purity and absolute configuration. While established reagents like Mosher's acid (MTPA) are mainstays in the field, the exploration of novel agents is a continuous pursuit. This guide provides a comparative assessment of one such compound, 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile (MPTA), placing its potential utility and significant limitations in the context of well-validated alternatives.
The fundamental principle behind using a CDA is the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers.[1] These diastereomers possess distinct physical and chemical properties, allowing for their differentiation and quantification by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][2]
The Benchmark: Mosher's Acid (MTPA) and Other Validated Reagents
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[3][4] Its utility stems from the formation of diastereomeric esters or amides whose protons exhibit distinct chemical shifts in ¹H NMR spectra, allowing for quantification.[5] The trifluoromethyl group also provides a useful probe for ¹⁹F NMR analysis.[6]
To address these limitations, a variety of other CDAs have been developed, each with its own set of advantages and disadvantages. Marfey's reagent, for instance, is particularly effective for the chiral analysis of amino acids by HPLC.[9][10] Another alternative, α-cyano-α-fluoro(2-naphthyl)acetic acid (CFNA), has been shown to provide superior NMR resolution for some primary alcohols compared to Mosher's acid.[2]
Performance Comparison of Established Chiral Derivatizing Agents
The selection of an appropriate CDA is contingent on the nature of the analyte and the analytical technique employed. Below is a summary of key performance characteristics of some commonly used CDAs.
| Feature | Mosher's Acid (MTPA) | Marfey's Reagent (FDAA) | α-Cyano-α-fluoro(2-naphthyl)acetic acid (CFNA) |
| Primary Application | NMR analysis of alcohols and amines[3] | HPLC analysis of amino acids[10] | NMR analysis of alcohols[2] |
| Detection Method | ¹H and ¹⁹F NMR[6] | UV/Vis (HPLC)[9] | ¹H and ¹⁹F NMR |
| Key Advantage | Well-established models for absolute configuration determination.[5] | High sensitivity and excellent resolution for amino acids.[10] | Can provide larger chemical shift differences in NMR than MTPA.[2] |
| Known Limitations | Model for configuration assignment can be unreliable; may require both enantiomers of the reagent.[7] | Primarily for primary and secondary amines; less suitable for alcohols.[11] | Less extensively studied than MTPA. |
| Typical Reaction Time | 2-6 hours at room temperature. | ~60 minutes at 40°C. | Variable, often requires optimization. |
| Separation Factor (α) in HPLC | Not applicable for primary use. | Can achieve baseline separation (α > 1.5) for many amino acid diastereomers. | Not applicable for primary use. |
| Typical Δδ (ppm) in ¹H NMR | 0.01 - 0.2 | Not applicable | Can be larger than MTPA, improving resolution. |
Assessing this compound (MPTA): A Case of Missing Evidence
Structurally, MPTA bears a resemblance to the well-established Mosher's acid, featuring both a phenyl and a trifluoromethyl group attached to a chiral center. This suggests it could potentially function as a CDA. However, a thorough review of the scientific literature reveals a critical limitation: a lack of published data and validation for its use in chiral analysis.
While commercially available as a chemical intermediate, there are no peer-reviewed studies, application notes, or established protocols detailing the use of MPTA for the derivatization of chiral molecules for the purpose of determining enantiomeric excess or absolute configuration. This absence of data presents the most significant barrier to its adoption by the scientific community.
The primary limitations of this compound in chiral analysis are:
-
Lack of Validation: There is no published experimental evidence to support its efficacy as a chiral derivatizing agent. Key performance metrics such as derivatization efficiency, reaction kinetics, and the magnitude of chemical shift nonequivalence in NMR are unknown.
-
No Established Protocols: Researchers would need to develop and validate their own protocols from scratch, a time-consuming and resource-intensive process with no guarantee of success.
-
Uncertainty in Stereochemical Assignment: Without foundational studies, there is no model to correlate NMR spectral data of MPTA derivatives to the absolute configuration of the analyte.
-
Potential for Unpredictable Reactivity: The reactivity of the nitrile group in this specific context is not documented, and potential side reactions or incomplete derivatization are significant risks.
Visualizing the Workflow and Experimental Protocols
To provide a practical context, the following sections detail the typical workflow for using a CDA and a representative experimental protocol based on the well-established Mosher's acid.
General Workflow for Chiral Derivatization Analysis
Caption: A generalized workflow for chiral analysis using a chiral derivatizing agent (CDA).
Experimental Protocol: Mosher's Ester Analysis of a Chiral Secondary Alcohol
This protocol is a representative example for the derivatization of a chiral secondary alcohol with Mosher's acid chloride for NMR analysis.
Materials:
-
Chiral secondary alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Two clean, dry NMR tubes
-
Standard laboratory glassware and syringes
Procedure:
Preparation of the (S)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 1.5 equivalents).
-
Add a slight molar excess (approximately 1.2 equivalents) of (S)-MTPA-Cl to the solution.
-
Cap the NMR tube securely and gently mix the contents.
-
Allow the reaction to proceed at room temperature. Monitor the reaction for completion (typically 2-6 hours) by TLC or by acquiring periodic NMR spectra.
Preparation of the (R)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat steps 1-5 using (R)-MTPA-Cl.
NMR Analysis:
-
Once the reactions are complete, acquire high-resolution ¹H NMR (and/or ¹⁹F NMR) spectra for both the (S)- and (R)-MTPA ester samples.
-
Carefully assign the signals for the protons in the vicinity of the newly formed ester linkage.
-
For Enantiomeric Excess (ee) Determination: Integrate a well-resolved signal corresponding to a proton near the chiral center for both diastereomers in one of the samples. The ratio of the integrals will correspond to the enantiomeric ratio of the original alcohol.
-
For Absolute Configuration Determination: Compare the chemical shifts (δ) of corresponding protons in the (S)-MTPA ester spectrum and the (R)-MTPA ester spectrum. Calculate the difference in chemical shifts (Δδ = δ_S - δ_R) for protons on both sides of the chiral center. The sign of the Δδ values, when applied to the established Mosher's model, allows for the assignment of the absolute configuration.
Safety Precautions: Mosher's acid chloride is corrosive and moisture-sensitive. All manipulations should be carried out in a fume hood using appropriate personal protective equipment, including gloves and safety glasses. Anhydrous solvents and reagents are essential for the success of the reaction.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and NMR Methods for the Analysis of MαNP Esters
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate analysis of enantiomeric purity and the determination of absolute configuration are of paramount importance. 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) has emerged as a powerful chiral derivatizing agent, facilitating the analysis of chiral alcohols through the formation of diastereomeric MαNP esters.[1][2] These esters can be effectively analyzed by two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Principle of MαNP Ester Analysis
The core principle behind the analysis of chiral alcohols using MαNP acid involves the conversion of a pair of enantiomers into a pair of diastereomers. A racemic alcohol is esterified with an enantiopure MαNP acid (e.g., (S)-(+)-MαNP acid), yielding a mixture of diastereomeric esters.[2] Since diastereomers possess different physical and chemical properties, they can be separated and distinguished by chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) is employed to physically separate the diastereomeric MαNP esters. The differential interactions of the diastereomers with the stationary phase of the HPLC column lead to different retention times, allowing for their separation and quantification.[3] Normal phase HPLC on a silica gel column is often effective for this purpose.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H NMR, is utilized to determine the absolute configuration of the chiral alcohol moiety and to quantify the diastereomeric ratio. The naphthalene ring in the MαNP acid creates a strong anisotropic magnetic field. Protons of the alcohol moiety in the two diastereomeric esters experience this field differently, resulting in distinct chemical shifts (δ). The difference in these chemical shifts (Δδ = δ(R)-δ(S)) can be used to elucidate the absolute configuration based on established models.[1][4]
Quantitative Performance Comparison
The choice between HPLC and NMR often depends on the specific analytical requirements, such as sensitivity, sample throughput, and the nature of the desired information (separation vs. structural elucidation). The following table summarizes key performance metrics for the two techniques.
| Feature | HPLC | NMR |
| Primary Application | Separation and quantification of diastereomers (enantiomeric excess determination).[2] | Determination of absolute configuration and quantification of diastereomers.[1][4] |
| Sensitivity (LOD/LOQ) | Generally higher, with Limits of Detection (LOD) often in the µg/mL range.[5] | Generally lower, dependent on analyte concentration and magnetic field strength.[5][6] |
| Precision/Reproducibility | Excellent, with high reproducibility. Relative Standard Deviations (RSDs) are typically low.[5] | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[5] |
| Analysis Time | 15-60 minutes per sample, with potential for longer method development times.[5] | 5-15 minutes per sample for data acquisition after derivatization.[5] |
| Sample Throughput | Lower, especially when considering method development. | Higher, making it suitable for rapid screening of multiple samples.[5] |
| Solvent Consumption | High (e.g., >60 mL of mobile phase per sample).[5] | Low (e.g., ~0.6 mL of deuterated solvent per sample).[5] |
| Destructive/Non-destructive | Can be non-destructive, allowing for recovery of separated diastereomers.[5] | Non-destructive. |
| Quantitative Data Example | For MαNP esters of 2-butanol on silica gel: Separation factor (α) = 1.15, Resolution (Rs) = 1.18.[4] | For MαNP esters, large chemical shift differences (Δδ values) are observed.[1] |
Experimental Protocols
Detailed methodologies for the derivatization of a chiral alcohol with MαNP acid and subsequent analysis by HPLC and NMR are provided below.
Derivatization of Chiral Alcohol with MαNP Acid
This initial step is common for both HPLC and NMR analysis.
Materials:
-
Chiral alcohol
-
(S)-(+)-MαNP acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a clean, dry flask, dissolve the chiral alcohol (1 equivalent) and (S)-(+)-MαNP acid (1.1 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
To the stirred solution, add DCC (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric MαNP esters.
-
Purification by flash chromatography may be necessary if significant impurities are present.[5]
HPLC Analysis of MαNP Esters
Materials:
-
HPLC system with a UV detector
-
Silica gel column
-
HPLC-grade n-hexane and ethyl acetate
-
Diastereomeric MαNP ester mixture
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethyl acetate. A common starting ratio is 20:1 (v/v).[4] Degas the mobile phase before use.
-
System Equilibration: Equilibrate the silica gel column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the diastereomeric MαNP ester mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram. The UV detector wavelength should be set to an appropriate value for the naphthalene chromophore (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the two separated diastereomer peaks. The enantiomeric excess (e.e.) of the original alcohol can be calculated using the formula: e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100
¹H NMR Analysis of MαNP Esters
Materials:
-
NMR spectrometer
-
Deuterated chloroform (CDCl₃)
-
Diastereomeric MαNP ester mixture (one prepared with (R)-MαNP acid and another with (S)-MαNP acid for absolute configuration determination)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the MαNP ester mixture in ~0.6 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample. For accurate quantification, ensure complete relaxation of the protons by using a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Analysis for Absolute Configuration:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MαNP esters of the chiral alcohol.
-
Assign the proton signals of the alcohol moiety in both spectra.
-
Calculate the chemical shift differences (Δδ) for each corresponding proton using the formula: Δδ = δ(S-ester) - δ(R-ester).
-
Apply the established sector rule for MαNP esters to determine the absolute configuration based on the signs of the Δδ values. Protons with positive Δδ values are located on one side of a plane defined by the C-O-C=O bond of the ester, while those with negative Δδ values are on the other.[1][4]
-
-
Data Analysis for Enantiomeric Excess:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Carefully integrate the areas of these two signals.
-
The diastereomeric ratio (d.r.), and thus the enantiomeric excess of the original alcohol, can be determined from the ratio of the integration values.
-
Visualizing the Analytical Workflows
The logical flow of analyzing a chiral alcohol using MαNP esters with both HPLC and NMR can be visualized as follows:
Caption: Workflow for chiral alcohol analysis using MαNP esters.
Signaling Pathway for Absolute Configuration Determination by NMR
The determination of absolute configuration by the MαNP acid method relies on the anisotropic effect of the naphthalene ring on the protons of the chiral alcohol moiety. This can be conceptualized as a signaling of spatial information through chemical shifts.
Caption: Logic for absolute configuration determination by NMR.
Conclusion
Both HPLC and NMR are powerful techniques for the analysis of MαNP esters, each offering distinct advantages. HPLC provides excellent separation and is highly sensitive for the accurate determination of enantiomeric excess. NMR, on the other hand, is a rapid method that not only allows for the quantification of diastereomers but is also uniquely capable of providing detailed structural information for the determination of absolute configuration. The choice between the two methods will be guided by the specific goals of the analysis, available instrumentation, and desired sample throughput. In many cases, the complementary nature of these two techniques can be leveraged, using NMR for rapid screening and structural confirmation, followed by HPLC for high-precision quantitative analysis.
References
Evaluating the Cost-Effectiveness of Chiral Derivatizing Agents for Routine NMR Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity and absolute stereochemistry is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of chiral derivatizing agents (CDAs), provides a powerful method for this analysis. This guide offers an objective comparison of the cost-effectiveness of various CDAs, with a focus on α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA or Mosher's acid), a widely used reagent, and its alternatives.
While the compound 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile was initially queried, it appears to be a less common reagent for this application, with literature and supplier information predominantly pointing towards the structurally similar and well-established Mosher's acid and its derivatives. This guide will therefore focus on MTPA and other commercially available CDAs used for the routine analysis of chiral alcohols and amines.
Cost Comparison of Chiral Derivatizing Agents
The selection of a chiral derivatizing agent for routine analysis is often a balance between performance and cost. The following table summarizes the approximate costs of several common CDAs. Prices are based on currently available information from various suppliers and are subject to change. Bulk pricing may be available and can significantly impact the cost per analysis.
| Chiral Derivatizing Agent | Common Abbreviation | Enantiomer | Supplier Example(s) | Price (USD) per Gram |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | (R)-(+) | Sigma-Aldrich | ~$321 |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | (S)-(-) | Sigma-Aldrich | ~$159 |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl / Mosher's Acid Chloride | (R)-(-) | TCI Chemicals | ~$107 (for 5g) |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl / Mosher's Acid Chloride | (S)-(+) | TCI Chemicals | ~$107 (for 5g) |
| (S)-(-)-α-Methoxyphenylacetic acid | MPA | (S)-(-) | TCI Chemicals | ~$27 |
| (R)-(+)-α-Methoxyphenylacetic acid | MPA | (R)-(+) | TCI Chemicals | ~$27 |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | Pirkle's Alcohol | (R)-(-) | TCI Chemicals | ~$111 |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | Pirkle's Alcohol | (S)-(+) | TCI Chemicals | ~$111 |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | N/A | Availability may be limited | Contact for pricing |
Note: The acid chloride form of MTPA is often preferred due to its higher reactivity, which can lead to faster and more complete derivatization reactions.
Performance Comparison of Chiral Derivatizing Agents
The effectiveness of a CDA is determined by several factors, including the ease and completeness of the derivatization reaction, and the degree of separation of the resulting diastereomeric signals in the NMR spectrum (Δδ). A larger Δδ value allows for more accurate integration and determination of enantiomeric excess (ee).
| Chiral Derivatizing Agent | Analyte Compatibility | Key Performance Characteristics |
| MTPA / MTPA-Cl | Primary and secondary alcohols, amines, and other nucleophiles. | Advantages: Widely applicable and well-documented. The trifluoromethyl group provides a sensitive probe for ¹⁹F NMR, which can offer a simpler spectrum than ¹H NMR. Disadvantages: The chemical shift differences (Δδ) can sometimes be small, making accurate integration challenging, especially for complex molecules.[1][2] The analysis can be complicated by the presence of multiple stable conformers.[1][2] |
| MPA | Similar to MTPA. | Advantages: Often provides larger Δδ values in ¹H NMR compared to MTPA, leading to more reliable determination of absolute configuration.[1][2][3] Disadvantages: Lacks the ¹⁹F NMR probe of MTPA. |
| Pirkle's Alcohol | Used as a chiral solvating agent rather than a derivatizing agent. It forms non-covalent diastereomeric complexes. | Advantages: The analysis is non-destructive as no covalent bonds are formed. The process is often faster as it doesn't require a chemical reaction and workup. Disadvantages: The magnitude of the induced chemical shift differences can be smaller and highly dependent on the solvent and concentration. Not suitable for all types of analytes. |
| 2-CFNA | Primary alcohols. | Advantages: Has been reported to be a superior CDA compared to MTPA for determining the enantiomeric excess of primary alcohols, providing larger signal separations.[4] Disadvantages: Less commercially available and not as extensively documented as MTPA. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in routine analysis.
Protocol 1: Derivatization of a Chiral Alcohol with (R)- and (S)-Mosher's Acid Chloride (MTPA-Cl)
Objective: To determine the enantiomeric excess and absolute configuration of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Two clean, dry NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR.[5]
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the signals for the protons near the chiral center in both spectra.
-
To determine the enantiomeric excess (ee), integrate a well-resolved signal corresponding to a proton in each of the two diastereomers in one of the NMR spectra. The ee is calculated as: ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100.
-
To determine the absolute configuration, create a table of the chemical shifts for the assigned protons in both the (R)- and (S)-MTPA ester spectra. Calculate the difference in chemical shifts (Δδ = δS - δR). Based on the established model for Mosher's esters, the signs of the Δδ values for protons on either side of the ester linkage can be used to deduce the absolute configuration of the alcohol.[6]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the selection of an appropriate chiral derivatizing agent, the following diagrams are provided.
Conclusion
For routine analysis, the choice of a chiral derivatizing agent requires careful consideration of cost, performance, and the nature of the analyte.
-
Mosher's acid (MTPA) and its acid chloride remain the gold standard due to their broad applicability and extensive documentation. The availability of ¹⁹F NMR can be a significant advantage for simplifying spectral analysis.
-
MPA presents a more cost-effective alternative that can offer superior resolution in ¹H NMR, making it an excellent choice when ¹⁹F NMR is not a priority.
-
Pirkle's alcohol offers a non-destructive and potentially faster method for certain analytes.
-
Newer agents like 2-CFNA may provide enhanced performance for specific applications but may be less accessible and more expensive.
Ultimately, for laboratories conducting routine chiral analysis, optimizing the derivatization protocol with a well-chosen, cost-effective reagent like MPA, or the robust and well-understood MTPA, will provide reliable and accurate results. It is recommended to perform an in-house validation of a few selected reagents for the specific class of compounds being analyzed to determine the most cost-effective and reliable method for your routine workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR (1996) | Sh. K. Latypov | 170 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. New efficient chiral derivatizing agent, alpha-cyano-alpha-fluoro(2-naphthyl)acetic acid (2-CFNA). application to the EE determination of (-)-3-acetoxy-2-fluoro-2-(hexadecyloxymethyl)propan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Proper Disposal of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent safety and disposal protocols when handling 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous chemical waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Hazard Assessment
Before handling, it is crucial to recognize the hazards associated with this compound. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Always consult your institution's specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the substance with a high degree of caution based on available hazard data.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat; a chemical-resistant apron is recommended for larger quantities. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
Minor Spills (within a fume hood):
-
Restrict Access: Ensure no unauthorized personnel enter the area.
-
Contain Spill: Use a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Clean-Up: Wearing full PPE, carefully collect the absorbed material using non-sparking tools.
-
Package Waste: Place the collected waste into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency responders.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Restrict Entry: Prevent personnel from entering the spill area until it has been deemed safe by EHS professionals.
Step-by-Step Disposal Procedure
The proper disposal of this compound is managed by treating it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]
Step 1: Waste Segregation
-
Collect all waste containing this compound in a designated hazardous waste container.[4][5]
-
This includes pure unused product, reaction mixtures, contaminated solvents, and solid materials (e.g., gloves, absorbent pads, pipette tips).
-
Do not mix this waste with other incompatible waste streams.[6] Halogenated waste should typically be kept separate from non-halogenated waste unless institutional procedures direct otherwise.
Step 2: Waste Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass containers are generally preferred for liquid organic waste.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "waste solvent mixture containing...").[3][6] Indicate all components of a mixture. Affix the appropriate hazard pictograms (e.g., harmful/irritant).
Step 3: Waste Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.[3]
-
The storage area must be well-ventilated, secure, and away from heat or ignition sources.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][6]
-
Follow all institutional procedures for waste manifest documentation.
-
The final disposal will be handled by a licensed hazardous waste disposal company, likely through high-temperature incineration or another approved thermal destruction method suitable for fluorinated organic compounds.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that is harmful if swallowed, in contact with skin, or if inhaled.[1] Adherence to stringent safety protocols is mandatory to mitigate exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact.[2] For cleaning up spills, heavier nitrile gloves should be used.[2] Ensure gloves meet standards such as EN 374 (Europe) or ASTM F739 (US). |
| Eyes/Face | Safety goggles and face shield | Splash-proof chemical goggles are required.[2] A face shield should be worn when there is a potential for splashes.[2][3] |
| Respiratory | Air-purifying respirator | Use a NIOSH/MSHA approved respirator, especially in cases of insufficient ventilation or when aerosols may be generated.[3][4] An organic vapor cartridge may be suitable, with a documented cartridge change-out schedule.[3] |
| Body | Laboratory coat or chemical-resistant suit | A lab coat is required for handling this chemical.[2] For larger quantities or splash potential, a chemical-resistant suit or apron should be considered. |
Safe Handling and Operational Plan
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Experimental Workflow:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
